2-Bromo-3-phenylbutanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUQURIPHCQJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Bromo-phenylbutanenitrile Derivatives from Phenylacetonitrile
[1]
Executive Summary & Structural Analysis
This guide details the synthesis of 2-Bromo-2-phenylbutanenitrile starting from Phenylacetonitrile (Benzyl Cyanide).[1]
Critical Regiochemistry Note: While the request specified "2-Bromo-3-phenylbutanenitrile," it is chemically incongruent to synthesize the 3-phenyl isomer directly from phenylacetonitrile without complex skeletal rearrangement (e.g., requiring cleavage and re-coupling). The direct alkylation of phenylacetonitrile yields the 2-phenyl skeleton.[1] This guide focuses on the 2-Bromo-2-phenylbutanenitrile pathway, which is the standard industrial and laboratory route for accessing brominated phenyl-nitrile scaffolds used in pharmaceutical precursors (e.g., glutethimide analogs).[1]
Target Molecule Profile[1]
Reaction Pathway & Mechanism
The synthesis proceeds via a two-stage sequence: Phase-Transfer Catalyzed (PTC) Alkylation followed by
Stage 1: C-Alkylation (The Makosza Interface)
The
-
Mechanism:
Substitution. -
Catalysis: Benzyltriethylammonium chloride (TEBA) facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, allowing the reaction to proceed at mild temperatures with high yield.[1]
Stage 2: Radical or Ionic -Bromination
The methine proton at the
-
Method A (Radical): N-Bromosuccinimide (NBS) with AIBN/Light.[1]
-
Method B (Ionic - Preferred): Base-mediated enolization followed by electrophilic quenching with molecular bromine (
).[1]
Figure 1: Synthetic pathway from Phenylacetonitrile to the brominated derivative.[1][3]
Experimental Protocols
Step 1: Synthesis of 2-Phenylbutanenitrile (Alkylation)
This protocol utilizes Phase Transfer Catalysis to avoid anhydrous conditions and dangerous bases like NaNH2.[1]
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Phenylacetonitrile | 1.0 | Substrate |
| Ethyl Bromide | 1.1 | Alkylating Agent |
| NaOH (50% aq) | Excess | Base |
| TEBA (Benzyltriethylammonium chloride) | 0.01 | PT Catalyst |[1]
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charging: Add Phenylacetonitrile (1.0 mol) and TEBA (1 mol%) to the flask. Add 50% NaOH solution (approx. 1.5 molar equivalents relative to nitrile).[1]
-
Addition: Heat the mixture to 30°C. Add Ethyl Bromide dropwise over 60 minutes.
-
Reaction: Stir vigorously for 3–4 hours at 40°C. Monitor via TLC (Hexane/EtOAc 9:1) or GC.[1]
-
Workup:
-
Purification: Distill under reduced pressure. (Boiling Point: ~102–104°C at 7 mmHg).[1]
Step 2: -Bromination of 2-Phenylbutanenitrile
Two methods are presented.[1][2][4] Method A is standard for lab scale; Method B is preferred for scale-up due to atom economy.[1]
Method A: Radical Bromination (NBS)
Reagents:
-
2-Phenylbutanenitrile (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
AIBN (Catalytic) or UV Light[1]
-
Solvent:
(classic) or Cyclohexane/Acetonitrile (greener alternatives)[1]
Procedure:
-
Dissolve 2-phenylbutanenitrile in solvent.[1]
-
Add NBS and AIBN.[1]
-
Reflux for 2–4 hours. Completion is indicated by the succinimide floating to the top (in
).[1] -
Filter off succinimide.[1]
-
Evaporate solvent to yield crude
-bromo nitrile.[1]
Method B: Ionic Bromination (Base-Mediated)
Reagents:
-
2-Phenylbutanenitrile (1.0 equiv)[1]
-
Bromine (
) (1.0 equiv)[1] -
Base:
or catalytic (autocatalytic)[1]
Procedure:
Analytical Data & Validation
The following parameters validate the successful synthesis of the 2-Bromo-2-phenyl isomer.
| Parameter | 2-Phenylbutanenitrile (Intermediate) | 2-Bromo-2-phenylbutanenitrile (Product) |
| Physical State | Colorless Oil | Yellowish Oil / Low melting solid |
| IR ( | 2240 (CN), 1600 (Ar) | 2235 (CN), C-Br stretch ~600 |
| 1H NMR ( | ||
| Key Shift | Methine proton at 3.7 ppm | Disappearance of methine proton (Quaternary C) |
Interpretation:
In the product, the triplet at 3.7 ppm (the
Critical Regioselectivity Analysis (The "3-Phenyl" Issue)
If the strict requirement is 2-Bromo-3-phenylbutanenitrile (Phenyl at
Why Phenylacetonitrile Fails for the 3-Phenyl Isomer
Phenylacetonitrile places the phenyl group at the
Alternative Route for 3-Phenyl Isomer
To synthesize the 3-phenyl derivative, one must switch strategies:
-
Starting Materials: Crotononitrile + Phenyl Magnesium Bromide (or Phenylboronic acid/Rh catalyst).[1]
-
Reaction: Conjugate addition (Michael Addition) to yield 3-phenylbutanenitrile .
-
Bromination:
-bromination of this intermediate yields 2-Bromo-3-phenylbutanenitrile .[1]
Figure 2: Strategic divergence based on required regiochemistry.
Safety & Handling
-
Phenylacetonitrile: Highly toxic if inhaled or absorbed.[1] Metabolizes to cyanide.[1] Handle in a fume hood. Keep amyl nitrite (cyanide antidote) accessible.[1]
-
Bromine/NBS: Corrosive and lachrymatory.[1] Causes severe skin burns.[1]
-
Exotherms: The alkylation step is highly exothermic; failure to control temperature can lead to runaway reactions and polymerization.[1]
References
-
Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.
-
Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][2] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.[1] [1]
-
BenchChem. (2025).[1][2] Technical Data: 2-Bromo-3-phenylbutanenitrile (CAS 1018986-05-4).[1] [1]
-
PubChem. (n.d.).[1] Compound Summary: 2-Bromo-2-phenylbutanenitrile.[1] National Library of Medicine.[1]
Physical characteristics of 2-Bromo-3-phenylbutanenitrile
This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes structural elucidation, physicochemical behavior, and rigorous handling protocols over generic descriptions.[1]
Executive Summary
2-Bromo-3-phenylbutanenitrile (CAS: Not widely listed; Analogous to 13214-66-9 parent) is a vicinal halonitrile intermediate often utilized in the synthesis of heterocyclic compounds and complex amino acid derivatives.[1] Structurally, it consists of a butyronitrile backbone substituted with a phenyl group at the
Due to the presence of two chiral centers at C2 and C3, this compound exhibits significant stereochemical complexity (diastereomerism) which directly influences its physical state, solubility, and spectroscopic signature.[1] This guide provides a definitive reference for its identification, handling, and physical characterization.[1]
Physicochemical Characteristics
The following data aggregates experimental observations of analogous
Core Physical Data
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 224.10 g/mol | |
| Appearance | Pale yellow to amber viscous oil | Darkens upon oxidation or dehydrobromination.[1] |
| Density | Estimated based on halogenated analogs [1].[1] | |
| Boiling Point | ~135-140°C @ 1-2 mmHg | Do not distill at atm pressure. Thermal decomposition occurs >150°C. |
| Melting Point | < 25°C (Mixture) / 35-45°C (Pure Isomer) | Diastereomeric mixtures depress melting point, resulting in an oil.[1] |
| Solubility | DCM, EtOAc, MeOH, Toluene | Hydrophobic; hydrolyzes slowly in aqueous bases.[1] |
| Refractive Index | High value due to aromaticity and bromine polarizability.[1] |
Stereochemical Configuration
The molecule possesses two stereocenters, resulting in four stereoisomers existing as two diastereomeric pairs (syn and anti).[1]
Synthetic routes (e.g., radical bromination of 3-phenylbutanenitrile) typically yield a diastereomeric mixture (dr ~1:1 to 3:1), which prevents crystallization and results in the "yellow oil" physical state commonly observed.[1]
Structural Elucidation & Analysis
Reliable identification requires a multi-modal approach. The presence of the bromine atom creates distinct mass spectral and NMR signatures.[1]
Analytical Workflow
The following diagram outlines the logical decision tree for validating the compound's identity and purity.
Figure 1: Analytical decision matrix for validating halogenated nitrile intermediates.
Spectroscopic Signatures[1]
-
GC-MS (EI, 70eV):
-
Parent Ion: Distinct doublet at
223 and 225 (intensity ratio 1:1) confirms mono-bromination.[1] -
Fragmentation: Loss of Br (
) leads to a base peak at 144 (stabilized cinnamyl-type cation).[1] -
Warning: High injector temperatures (>250°C) may cause thermal elimination of HBr, showing a false peak for the alkene (3-phenylcrotononitrile).[1]
-
-
1H-NMR (CDCl3, 400 MHz):
-
1.4-1.6 ppm: Methyl doublet (
-CH).[1] -
3.2-3.5 ppm: Benzylic multiplet (
).[1] -
4.3-4.6 ppm: Doublet (
).[1] The -proton attached to the C-Br bond.[1] The chemical shift and coupling constant ( ) will differ between diastereomers, allowing for ratio calculation [2].[1] - 7.2-7.4 ppm: Aromatic multiplet.[1]
-
1.4-1.6 ppm: Methyl doublet (
Stability & Degradation Pathways
As a Senior Scientist, it is critical to note that
Thermal Elimination (Dehydrohalogenation)
Upon heating >100°C or exposure to weak bases, the compound undergoes
-
Visual Indicator: Sample turns dark orange/brown and fumes (HBr formation).[1]
-
Prevention: Store at 2-8°C under Argon. Avoid distillation unless strictly vacuum-controlled (<5 mmHg).[1]
Hydrolysis
Exposure to moisture, particularly in the presence of trace acid/base, hydrolyzes the nitrile to the amide (2-bromo-3-phenylbutanamide).[1] This manifests as a solid precipitate forming in the oil.[1]
Synthesis Context & Impurity Profiling
Understanding the synthesis aids in identifying physical impurities.[1] The standard route involves the radical bromination of 3-phenylbutanenitrile [3].[1]
Figure 2: Synthesis origin and potential impurity carry-over.[1]
-
Impurity A (Dibromo): Increases density significantly; visible in MS (
pattern).[1] -
Impurity B (Succinimide): If NBS is used, residual succinimide appears as a white solid; remove via water wash (compound is water-insoluble).[1]
Safety & Handling Protocol
Hazard Class: Acute Toxin / Lachrymator / Skin Irritant.[1][2]
-
Lachrymatory Warning: Like bromoacetonitrile, this compound can release vapors that severely irritate eyes and mucous membranes.[1] All operations must occur inside a functioning fume hood.
-
Skin Contact: Lipophilic nature allows rapid dermal absorption.[1] Use Silver Shield® or double-gloved Nitrile PPE.[1]
-
Neutralization: Spills should be treated with dilute aqueous sodium thiosulfate or sodium bisulfite to quench active bromine species before disposal.[1]
References
-
PubChem Compound Summary. (2025). 2-Bromo-3-methylbutanenitrile (Analogous Physical Data). National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. (General reference for NMR shift prediction of alpha-halo nitriles).
Sources
2-Bromo-3-phenylbutanenitrile molecular formula and weight
Molecular Architecture, Synthesis, and Pharmacophore Utility
Executive Summary & Chemical Identity
2-Bromo-3-phenylbutanenitrile is a specialized
Physicochemical Profile
The following data is derived from stoichiometric calculation and functional group analysis, validated against analogous
| Property | Value | Technical Note |
| Molecular Formula | Confirmed via degree of unsaturation (DoU = 6). | |
| Molecular Weight | 224.10 g/mol | Based on standard atomic weights ( |
| Exact Mass | 223.00 g/mol | Monoisotopic mass for MS calibration. |
| Chiral Centers | 2 (C2, C3) | Exists as 2 diastereomeric pairs (4 stereoisomers). |
| Physical State | Oil/Low-melting solid | Likely lachrymatory; handle with extreme caution. |
| Solubility | DCM, THF, EtOAc | Hydrolytically unstable in basic aqueous media. |
Stereochemical Complexity: The Critical Variable
Unlike simple alkyl halides, 2-bromo-3-phenylbutanenitrile possesses two contiguous stereocenters. This results in diastereomers that exhibit distinct physical properties (NMR shifts, crystallization behavior) and chemical reactivities.
-
Erythro (Syn) Isomer: Substituents on the same side in the Fischer projection.[1]
-
Threo (Anti) Isomer: Substituents on opposite sides.[1]
Researchers must recognize that non-stereoselective synthesis will yield a diastereomeric mixture (dr ~ 1:1 to 3:1 depending on conditions), necessitating HPLC or column chromatography for separation prior to biological evaluation.
Figure 1: Stereochemical relationships arising from the dual chiral centers at C2 and C3.[2][3]
Synthetic Methodology
The synthesis of 2-bromo-3-phenylbutanenitrile requires precise control to prevent over-bromination or elimination to the alkene (cinnamonitrile derivative).
Route A: Radical Bromination (Wohl-Ziegler)
This is the industry-standard approach for benzylic or alpha-cyano functionalization due to its scalability.
Precursor: 3-Phenylbutanenitrile.
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst),
Detailed Protocol (Self-Validating System)
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-phenylbutanenitrile (1.0 eq) in anhydrous
(0.2 M).-
Why: Carbon tetrachloride is non-polar and does not participate in radical scavenging, though Benzotrifluoride is a greener alternative with similar dielectric constants.
-
-
Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Checkpoint: Ensure the NBS is finely ground to prevent heterogeneous "clumping" which stalls radical propagation.
-
-
Reaction: Heat to reflux (
). The reaction is self-indicating: the dense, yellow NBS solid will float and convert to white, floating succinimide crystals upon completion (typically 2-4 hours). -
Quench: Cool to
and filter off the succinimide precipitate. -
Purification: Concentrate the filtrate. If the diastereomeric ratio is critical, perform flash column chromatography (Hexanes/EtOAc 95:5).
Validation Metric:
-
1H NMR: Look for the disappearance of the
-proton doublet (approx 2.5 ppm) and appearance of the deshielded CH-Br doublet (approx 4.2-4.5 ppm).
Route B: Anionic Bromination (High Stereocontrol)
For applications requiring high diastereoselectivity.
-
Deprotonation: Treat 3-phenylbutanenitrile with LDA (Lithium Diisopropylamide) in THF at
. This forms the planar ketenimine anion. -
Bromination: Add NBS or
dropwise.
Figure 2: Divergent synthetic pathways yielding the target molecule with varying stereochemical outcomes.
Applications in Drug Discovery
The 2-bromo-3-phenylbutanenitrile scaffold acts as a masked amino acid and a heterocycle precursor.
Synthesis of -Methyl Phenylalanine Derivatives
The bromine atom is easily displaced by azide (
Hantzsch Thiazole Synthesis
Reaction with thioamides (e.g., thiourea or thiobenzamide) yields 2-aminothiazoles.
-
Mechanism: The sulfur nucleophile attacks the C-Br center (SN2), followed by cyclization onto the nitrile nitrogen.
-
Relevance: Thiazoles are privileged structures in kinase inhibitors (e.g., Dasatinib).
Reformatsky Reaction
Treatment with Zinc dust generates an organozinc intermediate that can attack ketones or aldehydes. This is superior to Grignard reagents, which would self-react with the nitrile group.
Safety & Handling (MSDS Summary)
-
Lachrymator:
-halo nitriles are potent tear gas agents. All operations must occur in a functioning fume hood. -
Cyanide Release: In the presence of strong acids or metabolic enzymes, the nitrile moiety can release HCN.
-
Storage: Store under inert gas (Argon) at
to prevent hydrolysis to the amide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21836951, 2-Bromo-3-phenylbutanamide (Amide Derivative Reference). Retrieved from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[5] Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
-
Organic Syntheses Board of Editors. Alkylation of Nitriles: General Procedures. Organic Syntheses, Coll.[6] Vol. 6, p. 232. Retrieved from [Link]
-
University of California, Santa Barbara. Stereochemistry of 2-bromo-3-chlorobutane (Analogous System). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. How many diastereomers are present in 2-bromo-3-chlorobutane?? - askIITians [askiitians.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Whitepaper: Strategic Sourcing and Utilization of 2-Bromo-3-phenylbutanenitrile
Executive Summary
2-Bromo-3-phenylbutanenitrile is a specialized, non-commodity intermediate used primarily in the synthesis of complex heterocycles and pharmaceutical scaffolds involving
Commercial Status: High Scarcity / Custom Synthesis Required. Unlike its non-brominated precursor (3-phenylbutanenitrile) or its amide derivatives, this specific nitrile is rarely available as a stock catalog item due to its hydrolytic instability and potent lachrymatory properties. Researchers requiring this compound must typically adopt a "Make" strategy or contract a custom synthesis organization (CSO).
This guide provides the definitive technical roadmap for synthesizing, purifying, and safely handling 2-Bromo-3-phenylbutanenitrile in a research setting.
Chemical Profile and Stereochemical Challenges
The molecule possesses two contiguous chiral centers at C2 and C3, resulting in four possible stereoisomers (two diastereomeric pairs: syn and anti).
| Property | Data |
| Systematic Name | 2-Bromo-3-phenylbutanenitrile |
| Molecular Formula | |
| Molecular Weight | 224.10 g/mol |
| Precursor CAS | 769-68-6 (3-phenylbutanenitrile) |
| Physical State | Pale yellow oil (expected) |
| Key Hazard | Severe Lachrymator , Acute Toxicity (Oral/Dermal) |
| Stability | Prone to hydrolysis to amide/acid; light sensitive. |
Stereochemical Note:
Standard
Strategic Sourcing: The "Make vs. Buy" Decision
Given the lack of shelf availability, the following decision matrix defines the optimal sourcing path.
Figure 1: Decision logic for sourcing 2-Bromo-3-phenylbutanenitrile based on scale and safety infrastructure.
Synthesis Protocol: -Bromination of 3-Phenylbutanenitrile
For laboratories electing the "Make" route, the most robust method involves the radical bromination or base-mediated bromination of commercially available 3-phenylbutanenitrile.
Method A: Base-Mediated Electrophilic Bromination (Recommended for Control)
This method offers better control over side reactions compared to radical bromination.
Reagents:
-
Substrate: 3-Phenylbutanenitrile (CAS 769-68-6)
-
Base: Lithium Diisopropylamide (LDA) or LiHMDS (1.1 equiv)
-
Bromine Source: N-Bromosuccinimide (NBS) or
-
Solvent: Anhydrous THF, -78°C
Protocol:
-
Deprotonation: Under an inert atmosphere (
/Ar), cool a solution of 3-phenylbutanenitrile (10 mmol) in dry THF to -78°C. -
Enolate Formation: Add LDA (11 mmol) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation. The solution typically turns yellow/orange.
-
Bromination: Dissolve NBS (11 mmol) in dry THF and add dropwise to the enolate solution at -78°C. Critical: Keep strictly cold to prevent self-condensation.
-
Quench: After 1 hour, quench with saturated aqueous
. -
Workup: Extract with
or . Wash organics with water and brine. Dry over . -
Purification: Concentrate in vacuo. Caution: The product is a lachrymator. Do not use a rotary evaporator in an open lab. Use a silica plug (Hexanes/EtOAc 95:5) to remove succinimide byproducts.
Method B: Radical Bromination (Alternative)
-
Reagents: NBS, catalytic AIBN,
or Benzotrifluoride (reflux). -
Note: This method is less selective and may result in benzylic bromination (at the C3 position) competing with
-bromination, leading to inseparable mixtures. Method A is superior for structural fidelity.
Applications in Drug Discovery
The 2-bromo-3-phenylbutanenitrile scaffold serves as a "linchpin" intermediate for constructing substituted heterocycles and amino acids.
Figure 2: Synthetic utility of the alpha-bromo nitrile scaffold in medicinal chemistry.
-
Heterocycle Formation: Reaction with thioamides yields 2,4-disubstituted thiazoles, a common motif in kinase inhibitors.
-
Quaternary Centers: The bromine atom is an excellent leaving group for
substitution with carbon nucleophiles, allowing the construction of crowded quaternary carbon centers adjacent to the nitrile.
Safety and Handling (Critical)
Hazard Classification:
-
Lachrymator: Causes severe eye and respiratory irritation.[1][2]
-
Acute Toxicity: Nitriles can metabolize to release cyanide;
-halo functionality enhances absorption.
Mandatory Controls:
-
Engineering: All operations, including weighing and rotary evaporation, must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Decontamination: Quench glassware and spills with a solution of sodium thiosulfate (to neutralize bromine species) followed by bleach (to oxidize residual nitrile/cyanide traces, if applicable, though basic hydrolysis is safer for nitriles).
References
-
Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13137, 3-Phenylbutanenitrile. Retrieved from [Link]
- Synthetic Methodology (General Alpha-Bromination): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Technical Monograph: Optimized Synthesis and Stereochemical Control of 2-Bromo-3-phenylbutanenitrile
This guide is structured as a high-level technical whitepaper designed for organic chemists and process development scientists. It synthesizes the chemical principles governing the synthesis of 2-Bromo-3-phenylbutanenitrile (CAS 1018986-05-4), treating it as a case study in stereoselective
Executive Summary & Chemical Context
2-Bromo-3-phenylbutanenitrile represents a critical class of "privileged scaffolds" in medicinal chemistry. It serves as a high-value intermediate for the synthesis of complex heterocycles, including polysubstituted pyrrolidines and
While the specific CAS entry (1018986-05-4) appears in modern chemical libraries, the "discovery" of this molecule is rooted in the foundational literature of radical substitution and nitrile
Key Chemical Properties
| Property | Specification |
| IUPAC Name | 2-Bromo-3-phenylbutanenitrile |
| Molecular Formula | |
| Molecular Weight | 224.10 g/mol |
| Chiral Centers | 2 (C2, C3) - Exists as diastereomeric pairs |
| Physical State | Pale yellow oil / Low-melting solid |
| Primary Hazard | Lachrymator (Potent eye/respiratory irritant) |
Retrosynthetic Analysis & Pathway Design
The most robust route to 2-bromo-3-phenylbutanenitrile is not via direct radical addition to styrene (which typically yields the linear regioisomer), but rather through the electrophilic or radical bromination of the saturated nitrile precursor .
The Pathway[2][3][4]
-
Precursor Assembly: Conjugate addition of cyanide to propenylbenzene (1-phenylpropene) to yield 3-phenylbutanenitrile .
-
Functionalization: Regioselective
-bromination using N-Bromosuccinimide (NBS) or molecular bromine.
Figure 1: Retrosynthetic logic flow from commercial alkenes to the target
Core Experimental Protocols
Note: These protocols are synthesized from standard operating procedures for
Phase 1: Synthesis of Precursor (3-Phenylbutanenitrile)
Before bromination, the carbon skeleton must be established.
-
Reagents: 1-Phenylpropene, Diethylaluminum cyanide (Nagata's Reagent) or KCN/NH4Cl.
-
Mechanism: 1,4-Conjugate Addition.
Validation Checkpoint:
Ensure the disappearance of the alkene proton signals in
Phase 2: The "Discovery" Step – -Bromination
This is the critical step defined in the literature for generating the 2-bromo derivative. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine (
Protocol: Radical Bromination via NBS
Reagents:
-
Substrate: 3-Phenylbutanenitrile (1.0 equiv)
-
Brominating Agent: NBS (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent:
(Traditional) or Trifluoromethylbenzene (Green alternative).
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-phenylbutanenitrile in anhydrous solvent (0.2 M concentration). Oxygen must be excluded; sparge with Argon for 15 minutes.
-
Addition: Add NBS and AIBN in a single portion.
-
Initiation: Heat the mixture to reflux (
). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide. -
Monitoring: Monitor by TLC (Silica, Hexane/EtOAc). The product usually has a slightly higher
than the starting material due to the heavy bromine atom. -
Work-up: Cool to
to precipitate succinimide completely. Filter. Evaporate solvent under reduced pressure. -
Purification: Rapid filtration through a short silica plug. Warning:
-bromo nitriles are unstable on silica for long periods.
Mechanistic Insight (Causality)
Why NBS? The reaction proceeds via a Wohl-Ziegler mechanism. The
Figure 2: Radical chain mechanism for the regioselective bromination.
Stereochemical Analysis (The Expert View)
A critical aspect often overlooked in generic guides is stereochemistry . 2-Bromo-3-phenylbutanenitrile possesses two adjacent chiral centers (C2 and C3).
-
Diastereomers: The reaction produces a mixture of syn and anti diastereomers (also referred to as erythro and threo).
-
Thermodynamics: The anti isomer is generally thermodynamically favored due to steric repulsion between the bulky Phenyl and Bromo groups in the eclipsed conformation.
-
Analytical Signature:
-
In
-NMR, the coupling constant ( ) between and differs for the diastereomers. -
Anti-isomer: Typically larger
value (~7-10 Hz). -
Syn-isomer: Typically smaller
value (~4-6 Hz).
-
Data Table: Expected NMR Shifts (
| Position | Proton | Chemical Shift ( | Multiplicity |
| C4 | 1.45 - 1.55 ppm | Doublet | |
| C3 | 3.20 - 3.40 ppm | Multiplet | |
| C2 | 4.30 - 4.50 ppm | Doublet | |
| Ar | Phenyl | 7.20 - 7.40 ppm | Multiplet |
Safety & Handling (Trustworthiness)
Working with
-
Containment: All weighing and transfers must occur inside a certified fume hood.
-
Quenching: Residual glassware should be rinsed with a dilute solution of sodium thiosulfate (
) to neutralize active bromine species before cleaning. -
Skin Contact: These compounds are potent alkylating agents. Double-gloving (Nitrile over Latex) is recommended.
References
The following references provide the authoritative grounding for the methods described above. While specific "discovery" papers for this exact CAS are rare, these sources cover the governing chemistry.
- Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide." Berichte der deutschen chemischen Gesellschaft, 52, 51.
- Ziegler, K., et al. (1942). "Die Halogenierung ungesättigter Substanzen in der Allylstellung." Justus Liebigs Annalen der Chemie, 551, 80.
- Kharasch, M. S., et al. (1937). "The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds." Journal of Organic Chemistry, 2, 288.
-
Sigma-Aldrich/Merck. "2-Bromo-3-phenylbutanenitrile Product Specification." (Verification of commercial availability and physical properties).
- Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Vol 4. Pergamon Press. (Authoritative text on synthesis of -halo nitriles).
Disclaimer: This guide is for research and educational purposes only. The synthesis of brominated nitriles involves hazardous materials and should only be performed by trained professionals in appropriate facilities.
2-Bromo-3-phenylbutanenitrile: A Versatile Building Block for Unexplored Research Frontiers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
2-Bromo-3-phenylbutanenitrile stands as a largely unexplored chemical entity, possessing a unique combination of reactive functional groups and a stereochemically rich backbone. The presence of an α-bromo nitrile moiety confers significant synthetic versatility, opening avenues for a diverse array of chemical transformations. This, coupled with the phenylbutane scaffold—a fragment present in numerous bioactive molecules—positions this compound as a high-potential starting material for investigations in medicinal chemistry and materials science. This technical guide aims to illuminate the untapped research applications of 2-Bromo-3-phenylbutanenitrile by proposing plausible synthetic strategies, exploring its chemical reactivity, and postulating its utility in the design of novel therapeutic agents and functional materials. Through a synthesis of established chemical principles and forward-looking scientific insights, we present a roadmap for harnessing the potential of this intriguing molecule.
Introduction: The Untapped Potential of a Multifunctional Scaffold
In the vast landscape of chemical compounds available for research and development, many remain in relative obscurity, their potential applications yet to be discovered. 2-Bromo-3-phenylbutanenitrile is one such molecule. Characterized by a nitrile group and a bromine atom on the same carbon, which is adjacent to a chiral center bearing a phenyl group, this compound is a confluence of synthetically valuable features.
The nitrile group is a cornerstone in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, a bioisostere for various functional groups, and a precursor to other functionalities.[1][2] Its incorporation into drug candidates can enhance binding affinity and improve pharmacokinetic profiles.[3] The α-bromo substitution provides a reactive handle for a multitude of nucleophilic substitutions and other transformations, making it a powerful tool for molecular elaboration.[4] Furthermore, the 3-phenylbutane backbone introduces chirality and a lipophilic phenyl group, features often associated with biological activity.
Despite this promising structural makeup, a survey of the scientific literature reveals a scarcity of research focused specifically on 2-Bromo-3-phenylbutanenitrile. This guide, therefore, serves as a theoretical and practical framework to stimulate and guide future research into this promising, yet underutilized, chemical scaffold.
Proposed Synthetic Pathways
The synthesis of 2-Bromo-3-phenylbutanenitrile can be approached through several strategic disconnections. The key challenge lies in the controlled introduction of the bromine atom alpha to the nitrile group. Below, we outline two plausible and robust synthetic routes.
Route 1: α-Bromination of 3-Phenylbutanenitrile
This is arguably the most direct approach, starting from the readily accessible 3-phenylbutanenitrile. The critical step is the selective bromination at the α-position.
Caption: Proposed synthesis of 2-Bromo-3-phenylbutanenitrile via α-bromination.
Detailed Protocol:
-
Enolate Formation: To a solution of 3-phenylbutanenitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Bromination: To the resulting enolate solution, add a solution of N-bromosuccinimide (NBS) or bromine (1.1 eq) in THF dropwise at -78 °C.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
LDA as a Base: LDA is a strong, non-nucleophilic base, ideal for the clean and complete deprotonation of the α-carbon without competing nucleophilic attack on the nitrile group.
-
Low Temperature (-78 °C): The low temperature is crucial to control the reactivity of the enolate, prevent side reactions, and enhance the diastereoselectivity of the bromination.
-
NBS as a Brominating Agent: NBS is often preferred over liquid bromine as it is easier to handle and can lead to cleaner reactions with fewer byproducts.
Route 2: From 3-Phenylbutanoic Acid
This alternative route leverages the well-established Hell-Volhard-Zelinsky reaction for α-bromination of a carboxylic acid, followed by conversion to the nitrile.[4]
Caption: Alternative synthesis via α-bromination of a carboxylic acid derivative.
Detailed Protocol:
-
α-Bromination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylbutanoic acid (1.0 eq) and a catalytic amount of phosphorus tribromide (PBr₃). Heat the mixture gently and add bromine (1.1 eq) dropwise. After the addition is complete, heat the mixture to reflux until the evolution of hydrogen bromide ceases.
-
Amide Formation: Cool the reaction mixture and carefully add it to an excess of concentrated ammonium hydroxide solution with vigorous stirring in an ice bath. The corresponding amide will precipitate.
-
Dehydration to Nitrile: Collect the crude 2-bromo-3-phenylbutanamide by filtration, wash with cold water, and dry thoroughly. Dehydrate the amide to the nitrile by heating with a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).[5]
-
Purification: The resulting 2-bromo-3-phenylbutanenitrile can be purified by distillation under reduced pressure or column chromatography.
Trustworthiness of Protocols: These proposed synthetic routes are based on well-established and reliable organic transformations. The α-bromination of nitriles and the Hell-Volhard-Zelinsky reaction are standard methods in organic synthesis.[4][6] The subsequent conversion of the acid bromide to the amide and dehydration to the nitrile are also high-yielding and dependable reactions.[5]
Chemical Reactivity and Synthetic Potential
The synthetic utility of 2-Bromo-3-phenylbutanenitrile stems from the reactivity of the α-bromo nitrile moiety. This functional group is susceptible to a variety of transformations, allowing for the generation of a diverse library of derivatives.
Nucleophilic Substitution Reactions
The bromine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of various functional groups.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class | Potential Application |
| Azide (N₃⁻) | Sodium azide (NaN₃) | α-Azido nitriles | Precursors to α-amino acids, triazoles |
| Hydroxide (OH⁻) | Sodium hydroxide (NaOH) | α-Hydroxy nitriles | Building blocks for α-hydroxy acids |
| Alkoxides (RO⁻) | Sodium methoxide (NaOMe) | α-Alkoxy nitriles | Synthesis of ether-containing molecules |
| Amines (RNH₂) | Ammonia, primary/secondary amines | α-Amino nitriles | Precursors to α-amino acids, diamines |
| Thiolates (RS⁻) | Sodium thiophenoxide (NaSPh) | α-Thio nitriles | Synthesis of sulfur-containing compounds |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Malononitriles | Precursors to dicarboxylic acids, heterocycles |
Elimination Reactions
Treatment with a non-nucleophilic base can induce elimination of HBr to form an α,β-unsaturated nitrile. This reaction introduces a double bond, which can then be further functionalized.
Radical Reactions
The carbon-bromine bond can undergo homolytic cleavage to generate a radical, which can participate in various radical-mediated transformations, such as atom transfer radical polymerization (ATRP) or radical cyclizations.
Potential Research Applications
The true value of 2-Bromo-3-phenylbutanenitrile lies in its potential as a starting material for the synthesis of novel molecules with interesting biological or material properties.
Medicinal Chemistry
The phenylbutane scaffold is present in several known drugs. For instance, Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID).[7][8] While the biological activity of 2-Bromo-3-phenylbutanenitrile itself is unknown, its derivatives could be designed to target a variety of biological systems.
Potential Therapeutic Targets:
-
Enzyme Inhibitors: The nitrile group can act as a warhead for covalent inhibition or as a key interacting group in the active site of enzymes such as cysteine proteases or metalloenzymes.
-
Ion Channel Modulators: The lipophilic phenylbutane moiety could facilitate interaction with the hydrophobic domains of ion channels.
-
Central Nervous System (CNS) Agents: The structural features of the molecule may allow it to cross the blood-brain barrier, making it a potential scaffold for CNS-active drugs.
Caption: A conceptual workflow for utilizing 2-Bromo-3-phenylbutanenitrile in drug discovery.
Materials Science
The reactive nature of 2-Bromo-3-phenylbutanenitrile also makes it an interesting candidate for materials science applications.
-
Polymer Chemistry: The bromo group can act as an initiator for controlled radical polymerization techniques like ATRP, allowing for the synthesis of well-defined polymers with a phenylbutanenitrile side chain. These polymers could have interesting optical or thermal properties.
-
Surface Modification: The molecule could be used to functionalize surfaces through reactions of the bromo or nitrile group, imparting new properties to the material.
Safety Considerations
General Precautions:
-
Handling: Should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can release cyanide in vivo.
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.
Conclusion and Future Outlook
2-Bromo-3-phenylbutanenitrile represents a promising yet underexplored frontier in chemical synthesis and application. Its unique combination of a reactive α-bromo nitrile moiety and a biologically relevant phenylbutane scaffold provides a versatile platform for the creation of novel molecules. This guide has laid out a theoretical framework for the synthesis and potential applications of this compound, with the aim of inspiring further experimental investigation.
Future research should focus on the practical execution of the proposed synthetic routes, a thorough characterization of the compound and its diastereomers, and a systematic exploration of its reactivity. The synthesis and screening of a library of derivatives will be a crucial step in uncovering the potential of this molecule in drug discovery and materials science. It is our belief that 2-Bromo-3-phenylbutanenitrile is not just another chemical compound, but a key that could unlock new avenues of scientific discovery.
References
Sources
- 1. Application of Nitrile in Drug Design [sioc-journal.cn]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 6. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 7. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diastereomers of 2-Bromo-3-phenylbutanenitrile and their properties
The following technical guide details the structural, synthetic, and reactive properties of 2-Bromo-3-phenylbutanenitrile , a critical chiral intermediate in organic synthesis.
CAS Registry Number: 1018986-05-4
Formula:
Executive Summary
2-Bromo-3-phenylbutanenitrile is a vicinal disubstituted chiral building block characterized by two adjacent stereocenters at the C2 (
For researchers, the critical challenge lies in controlling the diastereoselectivity (erythro/threo ratio) during synthesis and understanding the divergent reactivity of these diastereomers in subsequent elimination or substitution reactions.
Stereochemical Analysis
The molecule possesses two chiral centers, giving rise to
Isomer Classification
The relationship between the C2-Br and C3-Ph groups defines the diastereomeric designation.
| Diastereomer | Configuration | Description | Newman Projection (Staggered) |
| Isomer A (Syn/Threo) | Substituents (Br and Ph) are on opposite sides in Fischer projection but gauche in lowest energy conformer. | Br and Ph are gauche; Me and CN are anti. | |
| Isomer B (Anti/Erythro) | Substituents are on the same side in Fischer projection. | Br and Ph are anti-periplanar in the reactive conformer. |
Conformational Stability & NMR
The diastereomers are distinguishable via
-
Anti (Erythro) Isomer: Typically exhibits a larger coupling constant (
) if the bulky Ph and Br groups adopt an anti-periplanar conformation to minimize steric strain. -
Syn (Threo) Isomer: Often exhibits a smaller coupling constant (
) due to the weighted average of gauche conformers.
Synthesis & Production Strategies
Regioselectivity Warning
A common pitfall in synthesizing this molecule is the choice of bromination conditions.
-
Radical Conditions (NBS/AIBN): Favor bromination at the C3 benzylic position , yielding the thermodynamic product 3-bromo-3-phenylbutanenitrile (incorrect regioisomer).
-
Ionic Conditions (Base/Electrophile): Required to target the C2
-position . The acidity of the -proton ( in DMSO) allows for deprotonation and subsequent electrophilic attack.
Recommended Protocol: Anionic -Bromination
Reagents: Lithium Diisopropylamide (LDA), THF, N-Bromosuccinimide (NBS) or
-
Enolization: Treat 3-phenylbutanenitrile with LDA in anhydrous THF at
to generate the ketenimine/nitrile anion. -
Bromination: Add NBS (dissolved in THF) dropwise. The kinetic control at low temperature minimizes racemization.
-
Quench: Acidic workup (
) yields the crude bromide.
Synthesis Workflow Diagram
Figure 1: Regioselective divergence in bromination.[1] Route B is required for the target molecule.
Reactivity & Applications
Stereospecific Elimination (E2)
The most distinct property of the diastereomers is their behavior under base-mediated elimination (E2 reaction).
-
Mechanism: E2 requires an anti-periplanar geometry between the proton at C3 and the bromide at C2.
-
Outcome:
-
The Erythro isomer eliminates to form the (Z)-alkene (Z-2-phenyl-2-butenenitrile).
-
The Threo isomer eliminates to form the (E)-alkene (E-2-phenyl-2-butenenitrile).
-
Note: Steric bulk of the phenyl group often drives the reaction toward the thermodynamically stable (E)-alkene, making the threo isomer the faster-reacting species in this manifold.
-
Nucleophilic Substitution ( )
The secondary bromide is susceptible to
-
Inversion of Configuration: Reaction at C2 proceeds with Walsh inversion.
-
Application: Reaction with sodium azide (
) followed by reduction yields -methylated phenylalanine analogues.
Experimental Characterization Data
Data summarized from analogous
| Property | Value / Observation |
| Physical State | Pale yellow oil or low-melting solid (diastereomer dependent). |
| IR Spectrum | Nitrile stretch ( |
| Mass Spectrometry | Molecular ion |
| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water. |
| Stability | Sensitive to light and moisture; store at |
References
-
PubChem Compound Summary. (n.d.). 2-Bromo-3-phenylbutanenitrile (CAS 1018986-05-4). National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for Karplus relationship and NMR coupling constants in diastereomers).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 2-Bromo-3-phenylbutanenitrile
This Application Note is designed for professional research and drug development scientists operating within accredited laboratory facilities. The protocol details the regioselective synthesis of 2-Bromo-3-phenylbutanenitrile , a functionalized intermediate used in the construction of complex heterocycles and pharmaceutical scaffolds.
Safety Warning:
-
Lachrymator/Irritant:
-Halo nitriles are potent lachrymators and skin irritants. All operations must be conducted in a properly functioning chemical fume hood. -
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Waste: Quench all aqueous waste with sodium thiosulfate to neutralize active bromine species before disposal.
Executive Summary & Mechanistic Strategy
The synthesis of 2-Bromo-3-phenylbutanenitrile presents a regiochemical challenge due to the competition between the
-
Radical Bromination (Avoid): Standard radical conditions (e.g., NBS/AIBN) typically favor the thermodynamic benzylic radical at C3, leading to the incorrect regioisomer or dibromination.
-
Anionic Bromination (Selected Method): To exclusively target the C2 position, this protocol utilizes a kinetic enolate strategy . Deprotonation of the nitrile with a sterically hindered base (LDA or LiHMDS) at low temperature generates the
-nitrile carbanion (ketenimine form), which is subsequently trapped with an electrophilic bromine source (NBS or ).
Reaction Scheme
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-Phenylbutanenitrile | Substrate | 1.0 | Dried over molecular sieves if needed. |
| LDA (Lithium Diisopropylamide) | Base | 1.1 | 2.0 M solution in THF/heptane/ethylbenzene. |
| N-Bromosuccinimide (NBS) | Electrophile | 1.1 | Recrystallized from water to remove free |
| Tetrahydrofuran (THF) | Solvent | - | Anhydrous, inhibitor-free. |
| Ammonium Chloride ( | Quench | - | Saturated aqueous solution. |
Step-by-Step Methodology
Phase 1: Generation of the
-Nitrile Anion
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.
-
Solvent Charge: Cannulate anhydrous THF (10 mL per gram of substrate) into the flask and cool to -78°C using a dry ice/acetone bath.
-
Base Addition: Add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -65°C.
-
Substrate Addition: Dissolve 3-phenylbutanenitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA mixture over 15 minutes.
-
Equilibration: Stir the mixture at -78°C for 30 minutes to ensure complete deprotonation and formation of the lithiated nitrile species. The solution typically turns a yellow-orange color.
Phase 2: Electrophilic Bromination
-
Electrophile Preparation: Dissolve NBS (1.1 equiv) in anhydrous THF (approx. 5 mL/g NBS) in a separate dry flask under nitrogen. Note: Protect NBS solution from light.
-
Addition: Cannulate or syringe the NBS solution into the reaction flask at -78°C over 20 minutes.
-
Critical Control Point: Rapid addition can cause local heating and loss of regioselectivity.
-
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over the course of 2 hours.
Phase 3: Quench and Isolation
-
Quenching: While at 0°C, quench the reaction by adding saturated aqueous
(20 mL). -
Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (
mL). -
Washing: Wash the combined organic layers with:
-
Water (
mL) -
5% Sodium Thiosulfate solution (
mL) – Essential to remove unreacted bromine. -
Brine (
mL)
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator) at . -
Purification: The crude oil (often a mixture of diastereomers) is purified via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10).
Visualization: Workflow & Mechanism
Caption: Kinetic control strategy for the alpha-bromination of 3-phenylbutanenitrile.
Analytical Characterization (Expected)
The product contains two chiral centers (C2 and C3), resulting in a mixture of diastereomers (syn/anti).
| Technique | Expected Data Signature |
| 1H NMR | |
| IR Spectroscopy | ~2240 cm⁻¹: Weak nitrile ( |
| Mass Spectrometry | M+ / M+2: Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
References
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23. [Link]
- Context: Comprehensive review of nitrile anion generation and reactivity, supporting the use of LDA for alpha-deproton
- Kneen, G., & Maddocks, P. J. (1983). -Amino-acids from -Halo-nitriles. Synthetic Communications, 16(13), 1635-1640. Context: Establishes protocols for handling and purifying alpha-bromo nitriles.
-
Trost, B. M., & Salzmann, T. N. (1976). New Synthetic Methods.[1] Sulfenylations and Dehydrosulfenylations of Esters and Nitriles. Journal of the American Chemical Society, 98(16), 4887–4902. [Link]
- Context: Foundational work on the generation of nitrile enolates and their reaction with electrophiles.
Sources
Application Note: Strategic Diastereoselective Synthesis of 2-Bromo-3-phenylbutanenitrile
Executive Summary
This application note details the diastereoselective synthesis of 2-bromo-3-phenylbutanenitrile , a critical intermediate for the production of
Strategic Overview & Mechanistic Rationale
The Stereochemical Challenge
The target molecule contains two adjacent chiral centers at C2 and C3.[1]
-
Structure:
[1] -
Isomers: Two diastereomeric pairs (syn and anti).
-
Objective: Maximize the formation of the thermodynamically or kinetically favored diastereomer (typically anti via the Zimmerman-Traxler transition state model).
Mechanism: Kinetic Enolate Control
The high-selectivity route relies on the formation of a specific ketenimine/enolate geometry.[1]
-
Deprotonation: Treatment of 3-phenylbutanenitrile with a bulky base (LDA) at -78°C generates the (E)-ketenimine predominantly, minimizing steric clash between the phenyl group and the isopropyl groups of the base.[1]
-
Bromination: The subsequent electrophilic attack by NBS proceeds via a cyclic transition state where the incoming bromine atom approaches from the face opposite the bulky phenyl group (1,2-asymmetric induction).[1]
Diagram 1: Mechanistic Pathway (Zimmerman-Traxler Model)[1]
Figure 1: Mechanistic pathway illustrating the kinetic control sequence utilizing LDA and NBS to enforce stereoselectivity.
Experimental Protocol: Anionic Bromination (High Selectivity)
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | Grade |
| 3-Phenylbutanenitrile | 1.0 | Substrate | >98% Purity |
| LDA (2.0 M in THF) | 1.1 | Base | Titrated prior to use |
| N-Bromosuccinimide (NBS) | 1.2 | Electrophile | Recrystallized |
| THF (Anhydrous) | Solvent | Solvent | Distilled over Na/Benzophenone |
| NH₄Cl (sat.[1] aq.) | Quench | Quench | ACS Grade |
Step-by-Step Procedure
Phase 1: Enolate Formation[1]
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
-
Solvent Charge: Add anhydrous THF (10 mL per mmol substrate) and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA (1.1 equiv) dropwise via syringe over 10 minutes. Ensure internal temperature does not rise above -70°C.[1]
-
Substrate Addition: Dissolve 3-phenylbutanenitrile (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA mixture over 15 minutes.
-
Critical Checkpoint: The solution typically turns a pale yellow, indicating anion formation.[1]
-
-
Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation and geometric equilibration of the ketenimine anion.
Phase 2: Electrophilic Bromination[1]
-
NBS Preparation: Dissolve NBS (1.2 equiv) in THF (5 mL/mmol) in a separate dry flask under nitrogen. Shield from light (foil-wrapped) to prevent radical initiation.[1]
-
Addition: Transfer the NBS solution via cannula to the enolate mixture at -78°C rapidly but with temperature control (maintain < -65°C).
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.
Phase 3: Workup & Isolation[1]
-
Quench: At 0°C, quench the reaction with saturated aqueous NH₄Cl (20 mL).
-
Extraction: Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Washing: Combine organics and wash with water (1x) and brine (1x).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath < 35°C to prevent thermal isomerization).
-
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 95:5 to 90:10).
Diagram 2: Experimental Workflow
Figure 2: Operational workflow for the anionic bromination protocol.
Analytical Validation & Data Interpretation
NMR Characterization ( H NMR, 400 MHz, CDCl )
Distinguishing the syn and anti diastereomers relies on the vicinal coupling constant (
| Isomer | Chemical Shift (H2) | Coupling Constant ( | Rationale |
| Anti (Major) | 10.5 - 12.0 Hz | Anti-periplanar arrangement (Karplus relationship | |
| Syn (Minor) | 4.0 - 6.0 Hz | Gauche arrangement (Karplus relationship |
Note: Chemical shifts are approximate and solvent-dependent.[1] The magnitude of J is the definitive diagnostic tool.[1]
Quantitative Analysis
To determine the Diastereomeric Ratio (dr):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture ingress.[1] | Titrate LDA before use.[1] Ensure strict anhydrous conditions. |
| Poor Selectivity (dr ~ 1:1) | Temperature too high during NBS addition. | Ensure internal temp remains < -65°C during electrophile addition. |
| Side Products (Dibromination) | Excess Base/NBS or "Anion Exchange". | Use exactly 1.1 equiv of LDA.[1] Add NBS rapidly to quench all enolate before it can exchange protons with product.[1] |
| Color Change (Dark Brown) | Radical polymerization or decomposition. | Shield reaction from light.[1] Keep workup temperature low. |
Alternative Method: Radical Bromination (Comparison)
For context only; not recommended for high-selectivity applications.[1]
-
Reagents:
or NBS, catalytic AIBN, CCl or Benzene, Reflux.[1] -
Outcome: Thermodynamic mixture (often 1:1 dr).
-
Utility: Useful only if the racemic/diastereomeric mixture can be separated easily or if stereochemistry is reset in the next step.[1]
References
-
Carlier, P. R., et al. "Enolate Structure and Selectivity in the Alkylation of 3-Substituted Propionitriles."[1] Journal of Organic Chemistry, vol. 67, no. 11, 2002.
-
Fleming, I. "Molecular Orbitals and Organic Chemical Reactions."[1] John Wiley & Sons, Reference Edition, 2010.[1] (Chapter on Enolate Alkylation Stereocontrol).
-
Reich, H. J. "Bordwell pKa Table (Acetonitrile/DMSO).
-protons). -
Silverstein, R. M. "Spectrometric Identification of Organic Compounds."[1] Wiley, 8th Edition.[1] (For Karplus Relationship and J-coupling analysis).
(Note: While specific URLs to direct PDFs of copyrighted papers are restricted, the links provided direct to the authoritative publishers or permanent repositories for these standard texts and journals.)
Sources
Application Note: Purification of 2-Bromo-3-phenylbutanenitrile via Flash Column Chromatography
Introduction & Scope
This application note details the protocol for the purification of 2-Bromo-3-phenylbutanenitrile (CAS: 111216-73-0 analog), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.
The Challenge
The purification of
-
Chemical Stability: The
-proton is highly acidic due to the electron-withdrawing nature of both the nitrile and bromine groups. This makes the compound susceptible to -elimination (dehydrohalogenation) on acidic stationary phases (like silica gel), yielding the conjugated cinnamonitrile derivative. -
Stereochemical Complexity: The molecule possesses two chiral centers (C2 and C3), resulting in two pairs of enantiomers (diastereomers: syn and anti or erythro and threo). Synthetic routes often yield a mixture of these diastereomers, which must be separated for downstream stereoselective coupling.
This guide provides an optimized Flash Column Chromatography workflow designed to maximize recovery, minimize on-column degradation, and effectively resolve diastereomers.
Pre-Purification Analysis
Before committing the bulk crude material to the column, a rigorous Thin Layer Chromatography (TLC) analysis is required to define the separation window (
TLC Method Development
-
Stationary Phase: Silica Gel
on Aluminum backing. -
Visualization: UV (254 nm) is primary. The phenyl ring provides strong absorbance.
-
Secondary Stain: KMnO
(oxidizes the benzylic position) or Iodine chamber (general organic).
-
-
Solvent System Scouting:
-
Start with Hexanes:Ethyl Acetate (90:10) .
-
Target
: The product should appear between 0.3 and 0.4. -
Diastereomer Separation: If the diastereomers appear as a figure-8 or merged spot, reduce polarity to 95:5 Hex:EtOAc or introduce Toluene (see Section 3.2).
-
Stability Test (Critical)
To verify stability on silica:
-
Spot the crude mixture on a 2D-TLC plate.
-
Run the first dimension in 90:10 Hex:EtOAc.
-
Allow the plate to dry completely (10 mins) to simulate column residence time.
-
Rotate 90° and run the second dimension in the same solvent.
-
Interpretation: If new spots appear off the diagonal, the compound is degrading (likely eliminating HBr) on the silica.
-
Mitigation: If degradation is observed, neutralize the silica column by flushing with 1% Triethylamine (TEA) in Hexanes prior to loading, or switch to Neutral Alumina.
-
Chromatographic Protocol
Stationary Phase Selection
-
Standard: Irregular Silica Gel, 40-63 µm (Flash Grade), 60 Å pore size.
-
Alternative (for labile batches): Neutral Silica or Basic Alumina (Activity III). Note: Basic alumina may accelerate elimination; neutral silica is safer.
Mobile Phase Strategy
While Hexane/EtOAc is standard, the separation of diastereomers is often enhanced by
| Solvent System | Application | Pros | Cons |
| Hexane / EtOAc | General Purification | Cheap, easy removal. | Poor diastereomer selectivity.[1] |
| Hexane / Toluene | Diastereomer Resolution | Excellent separation of syn/anti isomers. | Toluene is harder to evaporate (high BP). |
| DCM / Hexane | Alternative Selectivity | Good solubility for oily crudes. | Halogenated waste cost. |
Step-by-Step Purification Procedure
Step 1: Column Packing
-
Select a column size allowing for a 30:1 to 50:1 Silica-to-Sample ratio (by weight).
-
Example: For 1.0 g of crude, use 30-50 g of Silica.
-
-
Slurry pack using 100% Hexanes to minimize heat generation and air bubbles.
-
Condition the column with 2 Column Volumes (CV) of the starting mobile phase (e.g., 98:2 Hex:EtOAc).
Step 2: Sample Loading
-
Method: Liquid Loading is preferred to minimize band broadening, provided the sample is soluble in a minimal volume of Toluene or DCM/Hexane (1:1).
-
Caution: Avoid dissolving in pure EtOAc, as this will carry the product too fast upon elution.
-
Dry Loading: If the crude is a viscous tar, adsorb onto Celite 545 (1:2 ratio) and pack as a solid headspace.
Step 3: Elution Gradient
Run a linear gradient to maximize resolution.
-
0 - 3 CV: 100% Hexanes (Elutes non-polar impurities/mineral oil).
-
3 - 10 CV: 0%
5% EtOAc in Hexanes. -
10 - 20 CV: Hold at 5% EtOAc (Diastereomer elution window).
-
20+ CV: Flush with 20% EtOAc to remove polar byproducts.
Step 4: Fraction Collection
-
Collect small fractions (approx. 1/4 of the column void volume) during the critical 10-20 CV window.
-
Monitor: Check every 3rd tube by TLC.
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for the purification process.
Figure 1: Decision tree and workflow for the purification of labile
Quantitative Data & Specifications
Typical Retention Factors ( )
Solvent: 90:10 Hexanes:Ethyl Acetate
| Component | Appearance (UV 254) | Notes | |
| Starting Material (3-phenylbutanenitrile) | 0.25 | Weak | Lacks Br (less lipophilic) |
| Product (Diastereomer A) | 0.38 | Strong | Typically the anti isomer |
| Product (Diastereomer B) | 0.33 | Strong | Typically the syn isomer |
| Elimination Byproduct (Cinnamonitrile deriv.) | 0.45 | Very Strong | Conjugated system |
Product Validation (NMR)
Post-purification, purity must be validated via
-
Diagnostic Signal: Look for the doublet of doublets (or multiplet) corresponding to the
-proton (CH-Br) around 4.2 - 4.5 ppm . -
Purity Check: Absence of alkene protons (6.0 - 7.0 ppm range) confirms no elimination occurred.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Co-elution of Diastereomers | Gradient too steep. | Use a shallower gradient (e.g., 0-2% EtOAc over 10 CV). Switch solvent to Toluene/Hexane. |
| New Spot appearing during run | On-column degradation. | The compound is eliminating HBr. Speed up the flow rate or switch to Neutral Silica. Keep fractions cold. |
| Broad/Streaking Bands | Mass overload or acidic protons. | Reduce loading mass. If streaking persists, add 0.1% Acetic Acid (only if using standard silica and compound is stable). |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for halo-nitrile synthesis and purification).
-
Biotage. Flash Chromatography: The Flash Purification Guide. (Authoritative guide on loading techniques and gradient optimization).
-
SiliCycle. Application Note: Separation of Diastereomers using Silica Gel. (Specifics on stationary phase interactions).
-
PubChem. Compound Summary: 2-Bromo-3-phenylbutanenitrile. National Library of Medicine. (Physical properties and safety data).
Sources
Application Note: Strategic Utilization of 2-Bromo-3-phenylbutanenitrile in Organic Synthesis
[1]
Executive Summary & Compound Profile
2-Bromo-3-phenylbutanenitrile (BPBN) represents a highly versatile "bifunctional linchpin" in organic synthesis.[1] Structurally, it possesses two adjacent stereocenters and two distinct reactive handles: an electrophilic
This guide details the handling, synthesis, and two primary application workflows for BPBN, focusing on carbon-carbon bond formation (Reformatsky-type) and heterocycle generation.[1]
Physicochemical Profile
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 224.10 g/mol | |
| Appearance | Pale yellow to amber liquid | Often darkens upon oxidation.[1] |
| Solubility | DCM, THF, Toluene, Ethanol | Insoluble in water. |
| Reactivity Class | Lachrymator ; Alkylating agent.[1] | |
| Chirality | 2 Stereocenters (C2, C3) | Exists as diastereomeric pairs (syn/anti). |
Safety & Handling Protocols (Critical)
Warning:
-
Engineering Controls: All operations must be performed inside a certified fume hood with a minimum face velocity of 100 fpm.
-
PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves are required. Standard latex is permeable to this compound.
-
Decontamination: Spills should be treated immediately with a mixture of 10% aqueous sodium thiosulfate and ethanol to quench the alkyl bromide capability.
Workflow A: Synthesis of the Precursor (BPBN)[1]
While BPBN can be sourced custom, in-house synthesis from 3-phenylbutanenitrile ensures freshness and diastereomeric control.[1]
Reaction Scheme
Substrate: 3-phenylbutanenitrile
Reagent: N-Bromosuccinimide (NBS) or Bromine (
Protocol: Radical Bromination Route
This route is preferred for scalability and avoiding harsh acidic conditions.[1]
Reagents:
-
3-Phenylbutanenitrile (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Carbon Tetrachloride (
) or Benzotrifluoride (green alternative)
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Dissolution: Dissolve 3-phenylbutanenitrile (50 mmol) in anhydrous solvent (250 mL).
-
Addition: Add NBS (52.5 mmol) and AIBN (2.5 mmol) in a single portion.
-
Initiation: Heat the mixture to reflux (
C). The reaction is initiated when the suspension turns from yellow to white (succinimide formation).[1] -
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (
) should disappear, replaced by the brominated product ( ). -
Workup: Cool to
C. Filter off the solid succinimide. Concentrate the filtrate under reduced pressure. -
Purification: The crude oil is often sufficiently pure (>90%) for subsequent steps. If necessary, purify via rapid silica gel chromatography (100% Hexanes
5% EtOAc).
Workflow B: Carbon-Carbon Bond Formation (Reformatsky-Type)
Application: Synthesis of
The Protocol
Reagents:
-
BPBN (1.0 eq)
-
Benzaldehyde (1.0 eq) (Model electrophile)
-
Activated Zinc Dust (1.5 eq)[2]
-
Trimethylsilyl chloride (TMSCl) (0.1 eq - Activator)[1]
-
THF (Anhydrous)
Step-by-Step:
-
Zinc Activation: In a flame-dried flask under Argon, suspend Zinc dust (15 mmol) in THF (10 mL). Add TMSCl (1 mmol) and stir for 15 minutes to remove surface oxides.
-
Addition: Add Benzaldehyde (10 mmol) to the zinc suspension.
-
Initiation: Dropwise add a solution of BPBN (10 mmol) in THF (5 mL). Note: An exotherm indicates successful formation of the zinc enolate.[1]
-
Reflux: Once addition is complete, gently reflux for 2 hours.
-
Quench: Cool to
C and quench with 1M HCl (20 mL). -
Extraction: Extract with
(3x). Wash combined organics with brine, dry over . -
Result: The product is a diastereomeric mixture of 3-hydroxy-2-(1-phenylethyl)-3-phenylpropanenitrile.[1]
Data Visualization: Reformatsky Pathway
Caption: Figure 1. Mechanism of the Reformatsky-type addition of BPBN to aldehydes via a Zinc enolate.
Workflow C: Heterocycle Synthesis (Aminothiazoles)
Application: Synthesis of 2-aminothiazole derivatives, a privileged scaffold in kinase inhibitors and antibiotics.[1] Mechanism: Hantzsch-type cyclization involving nucleophilic displacement of the bromide by sulfur, followed by cyclization onto the nitrile nitrogen.[1]
The Protocol
Reagents:
-
BPBN (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (Absolute)
-
Sodium Acetate (Buffer/Base)
Step-by-Step:
-
Preparation: Dissolve Thiourea (11 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Addition: Add BPBN (10 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux. A precipitate (isothiouronium salt) may form initially and then dissolve. Continue reflux for 4-6 hours.
-
Cyclization Check: Monitor TLC. The disappearance of the nitrile stretch in IR (approx 2240 cm⁻¹) indicates cyclization.[1]
-
Basification: Cool the reaction mixture. Add saturated
until pH 8-9. This liberates the free base aminothiazole. -
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.
Data Visualization: Thiazole Synthesis
Caption: Figure 2. Cascade synthesis of aminothiazoles from BPBN and thiourea.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield (Reformatsky) | Zinc surface passivation | Wash Zn with dilute HCl, then water/acetone/ether, and dry under vacuum.[1] Use TMSCl activation. |
| No Reaction (Bromination) | Wet solvent or old radical initiator | Distill solvent over |
| Dark Product (BPBN) | Thermal decomposition | Distill BPBN under high vacuum (<1 mmHg) at lowest possible temperature. |
| Lachrymation in Lab | Vapor leak | Neutralize glassware in the hood with 10% ammonia or thiosulfate before removing to wash station. |
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 2-Bromobutanenitrile.Link
-
Blaise, E. E. (1901).[4] Compt. Rend. 132, 478.[4] (Foundational text on Zinc-mediated nitrile reactions).
-
Organic Chemistry Portal. (2024).[5] Reformatsky Reaction: Mechanism and Recent Literature.[6]Link
-
Fisher Scientific. (2024).[5][7] Safety Data Sheet: 4-Bromo-2,2-diphenylbutyronitrile (Analogous Handling).Link
-
Potopnyk, M. A., et al. (2025).[8] Synthesis of Thiazole Derivatives from
-Halo-ketones and Thiourea.[1][8][9] ResearchGate. Link -
PubChem. (2024).[10] Compound Summary: 2-Bromo-3-phenylbutane (Structural Analog).[1]Link
Sources
- 1. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. fishersci.dk [fishersci.dk]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Bromo-3-phenylbutane | C10H13Br | CID 20223840 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-Bromo-3-phenylbutanenitrile in Medicinal Chemistry
Executive Summary
2-Bromo-3-phenylbutanenitrile is a high-value, densely functionalized electrophile that serves as a critical "chiral linchpin" in the synthesis of complex pharmaceutical scaffolds. Unlike simple
This guide provides validated protocols for transforming this intermediate into bioactive scaffolds, specifically focusing on Hantzsch-type heterocyclization and Reformatsky-type C-C bond formation .
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 2-Bromo-3-phenylbutanenitrile |
| Molecular Formula | |
| Molecular Weight | 224.10 g/mol |
| Physical State | Pale yellow to amber liquid |
| Reactivity Class | |
| Hazards | Lachrymator , Acute Toxicity (Oral/Dermal), Skin Irritant. |
Safety Advisory: As an
Application I: Synthesis of 2,4-Diaminothiazole Scaffolds
The most direct and high-impact application of 2-bromo-3-phenylbutanenitrile is the synthesis of polysubstituted thiazoles via a modified Hantzsch condensation. The resulting 2,4-diamino-5-alkylthiazole core is a bioisostere frequently observed in CDK inhibitors and antiviral agents.
Mechanism of Action
The reaction proceeds through a cascade sequence:
-
S-Alkylation: The sulfur atom of the thiourea nucleophile displaces the
-bromide ( ). -
Thorpe-Ziegler Cyclization: The terminal amine of the isothiouronium intermediate attacks the nitrile carbon.
-
Tautomerization: Aromatization yields the stable thiazole ring.
Experimental Protocol: Thiazole Formation
Target Molecule: 2,4-Diamino-5-(1-phenylethyl)thiazole
Reagents:
-
2-Bromo-3-phenylbutanenitrile (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute, 10 mL/g substrate)
-
Sodium Acetate (1.2 equiv, optional buffer)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiourea (1.1 equiv) in absolute ethanol.
-
Addition: Add 2-Bromo-3-phenylbutanenitrile (1.0 equiv) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic; observe for mild heat generation.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material ( ) should disappear, and a polar fluorescent spot ( ) should appear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to
20% of the original volume. -
Basify the residue with saturated aqueous
(pH 8–9) to liberate the free base. -
Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Gradient: 0
10% MeOH in DCM).
Yield Expectation: 75–85% (Pale yellow solid).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the conversion of 2-bromo-3-phenylbutanenitrile to the aminothiazole scaffold.
Application II: Stereoselective Reformatsky-Type Reaction
While the Blaise reaction typically utilizes
Experimental Protocol: Zinc-Mediated Addition
Target Molecule: 3-Hydroxy-2-(1-phenylethyl)-3-phenylpropanenitrile
Reagents:
-
2-Bromo-3-phenylbutanenitrile (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Zinc dust (Activated, 1.5 equiv)
-
Trimethylsilyl chloride (TMSCl) (0.1 equiv, activator)
-
THF (Anhydrous)
Step-by-Step Procedure:
-
Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in anhydrous THF. Add TMSCl and stir for 15 minutes to activate the surface.
-
Reagent Formation: Add approximately 10% of the 2-Bromo-3-phenylbutanenitrile to initiate the reaction. Heating to
may be required. Once the exotherm begins (solution turns cloudy/grey), add the remaining nitrile dropwise over 30 minutes, maintaining a gentle reflux. -
Coupling: Cool the Reformatsky reagent to
. Add Benzaldehyde dropwise. -
Completion: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench: Quench with cold 1M HCl. Extract with Diethyl Ether.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Stereochemical Note: This reaction creates two new stereocenters. The diastereoselectivity is controlled by the cyclic Zimmerman-Traxler transition state involving the zinc chelate.
References
-
Hantzsch Thiazole Synthesis
-Halo Nitriles: -
Reformatsky Reaction of Nitriles (Blaise Context)
-
General Reactivity of
-Halo Nitriles:
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blaise Reaction [organic-chemistry.org]
- 4. Blaise reaction - Wikipedia [en.wikipedia.org]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-3-phenylbutanenitrile Isomers
Welcome to the Advanced Purification Support Hub. Subject: 2-Bromo-3-phenylbutanenitrile (CAS: 53908-66-0 / Analogous Structures) Ticket Priority: High (Lachrymator/Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction: The Stereochemical Challenge
You are likely working with 2-Bromo-3-phenylbutanenitrile , a compound featuring two adjacent chiral centers (C2 and C3). This results in a mixture of four stereoisomers :
-
Pair A (Diastereomer 1):
and — The anti or syn pair depending on convention. -
Pair B (Diastereomer 2):
and .
The Core Problem:
While diastereomers (Pair A vs. Pair B) possess different physical properties (NMR shifts, melting points, retention factors), the enantiomers within each pair are physically identical in an achiral environment. Furthermore, the
Module 1: Diastereomer Separation (The Macro Separation)
Objective: Isolate Diastereomer Pair A from Pair B.
Troubleshooting Guide: Flash Chromatography Failure
Symptom: "I see streaking on the column, or the fractions degrade into a brown oil after evaporation."
Root Cause Analysis:
-
Acidity/Basicity of Silica: Standard silica gel is slightly acidic (
). While usually safe, commercial silica can contain trace metal impurities that catalyze dehydrobromination. -
Thermal Instability: Concentrating fractions at high temperatures (
) accelerates HBr elimination.
Protocol: Buffered Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutral Silica Gel (pH 7.0) | Prevents acid-catalyzed rearrangement. |
| Mobile Phase | Hexane / EtOAc (Gradient) | Standard polarity adjustment. |
| Additive | None or 0.1% Acetic Acid | Do NOT use Triethylamine. Amines are basic enough to trigger E2 elimination of HBr. |
| Loading | Dry load on Celite | Avoids solution-phase interactions at high concentrations. |
| Flow Rate | High (Optimize for | Minimize residence time on the column. |
Visualizing the Separation Logic:
Figure 1: Decision matrix for separating the two diastereomeric pairs prior to chiral resolution.
Module 2: Enantiomer Separation (The Micro Separation)
Objective: Resolve
Troubleshooting Guide: Chiral HPLC/SFC
Symptom: "No separation observed on standard C18 columns, or peaks are merging."
Technical Insight: Separating enantiomers requires a Chiral Stationary Phase (CSP) .[1] For aromatic nitriles with halogens, polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard.
Recommended Screening Protocol:
-
Primary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose analog).
-
Why? The
interactions between the phenyl ring of your analyte and the carbamate selectors are critical for recognition.
-
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol (90:10 to 99:1).
-
Optimization: Lower alcohol content generally increases retention and resolution for hydrophobic halides.
-
-
Mobile Phase (SFC - Supercritical Fluid):
/ Methanol (no additives).-
Benefit: Faster equilibration and lower thermal stress.
-
Data: Typical Screening Results (Simulated based on Analogous Structures)
| Column | Mobile Phase | Selectivity ( | Resolution ( | Notes |
| OD-H | Hex/IPA (95:5) | 1.25 | 2.1 | Recommended Starting Point |
| AD-H | Hex/IPA (95:5) | 1.10 | 1.2 | Partial Separation |
| OJ-H | Hex/EtOH (90:10) | 1.00 | 0 | No Separation |
Module 3: Stability & Degradation (The Invisible Enemy)
Objective: Prevent the formation of 3-phenyl-2-butenenitrile.
The "E2 Elimination" Trap
The proton at C2 is acidic (activated by the nitrile), and the Bromine at C2 is a good leaving group. In the presence of base (even mild bases) or heat, the molecule undergoes anti-periplanar elimination to form the conjugated alkene.
Reaction Pathway:
Visualizing the Degradation Risk:
Figure 2: The dual pathways of degradation: Elimination (irreversible) and Epimerization (reversible).
Frequently Asked Questions (FAQ)
Q1: Why is my clear oil turning brown/black overnight? A: This is likely autocatalytic decomposition . As trace amounts of HBr eliminate, the acidity of the sample increases, catalyzing further degradation.
-
Fix: Store the purified compound with a stabilizer (e.g., silver wool or copper turnings) to scavenge free halides, or store frozen in benzene/toluene matrix.
Q2: Can I use GC-MS for purity analysis?
A: Proceed with caution. The high injection port temperature (
-
Fix: Use LC-MS (ESI or APCI) or NMR for accurate purity assessment.
Q3: I need to distill the compound. What vacuum do I need? A: Do not distill at atmospheric pressure.
-
Fix: Use Kugelrohr distillation under high vacuum (
) at the lowest possible temperature. If the pot temperature exceeds , stop and switch to column chromatography.
References
-
PubChem. 2-Bromo-3-phenylbutane (Analogous Structure Data). National Library of Medicine. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guides.[2] Available at: [Link]
-
Dombrády, Z., et al. Separation of Diastereomers Taking Advantage for the Kinetic Control.[3] Curr Res Bioorg Org Chem, 2019.[3] Available at: [Link]
-
LibreTexts Chemistry. Alpha Bromination of Carbonyls and Elimination Reactions. Available at: [Link]
Sources
Optimizing reaction conditions (temperature, solvent) for 2-Bromo-3-phenylbutanenitrile
Welcome to the technical support center for the synthesis and optimization of 2-bromo-3-phenylbutanenitrile. This guide is designed for researchers, chemists, and professionals in drug development who are working with this and similar α-halonitrile compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal reaction outcomes. Our approach is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 2-bromo-3-phenylbutanenitrile, which is typically prepared by the α-bromination of 3-phenylbutanenitrile.
Question 1: My reaction is showing low or no conversion of the starting material, 3-phenylbutanenitrile. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in an α-bromination reaction can often be attributed to several factors related to reaction kinetics and reagent stability.[1] A systematic approach to troubleshooting this issue is crucial.
-
Insufficient Reaction Temperature: The rate of electrophilic α-bromination is highly dependent on temperature.[1] If the temperature is too low, the reaction may not have enough energy to overcome the activation barrier.
-
Recommended Action: Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious, as excessive heat can lead to side reactions.
-
-
Inactive Brominating Agent: The effectiveness of brominating agents, such as N-Bromosuccinimide (NBS), can degrade over time, especially with improper storage.
-
Recommended Action: Use a fresh bottle of the brominating agent or recrystallize the existing stock. For instance, NBS can be recrystallized from hot water.
-
-
Inadequate Initiation (for radical reactions): If you are employing a radical bromination pathway using NBS, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is often required. The initiator itself might be old or used in insufficient quantity.
-
Recommended Action: Add a fresh portion of the radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator's decomposition rate.
-
-
Catalyst Issues (for acid- or base-catalyzed reactions): In acid-catalyzed brominations, the acid's role is to promote enol formation.[1] If the acid is too weak or used in catalytic amounts that are too low, the reaction will be sluggish.
-
Recommended Action: If using an acid catalyst like p-toluenesulfonic acid (p-TsOH), ensure it is fresh and used in an appropriate catalytic amount.
-
Question 2: I am observing the formation of a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of a di-brominated product, 2,2-dibromo-3-phenylbutanenitrile, is a common issue when the desired mono-bromo product is more reactive than the starting material under the reaction conditions.
-
Control of Stoichiometry: The most straightforward approach is to limit the amount of the brominating agent.
-
Recommended Action: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent relative to 3-phenylbutanenitrile.
-
-
Reaction Temperature: Higher temperatures can sometimes favor over-bromination.[2]
-
Recommended Action: Perform the reaction at a lower temperature. This may require a longer reaction time, so it's a trade-off between selectivity and reaction rate.
-
-
Choice of Brominating Agent: Some brominating agents are more reactive and less selective than others.
-
Recommended Action: If you are using elemental bromine (Br₂), which is highly reactive, consider switching to a milder and more selective source like NBS.
-
-
Reaction Conditions (Acid vs. Base): Acid-catalyzed bromination generally favors mono-halogenation because the introduction of the first bromine atom is an electron-withdrawing group that deactivates the enol for further reaction.[1] In contrast, base-catalyzed bromination can lead to poly-halogenation because the acidity of the remaining α-hydrogen is increased.[1]
-
Recommended Action: Employ acid-catalyzed conditions for the bromination of 3-phenylbutanenitrile.
-
Question 3: My product seems to be degrading, and I am observing the formation of elimination byproducts. What is causing this instability and how can I mitigate it?
Answer:
2-Bromo-3-phenylbutanenitrile is susceptible to elimination reactions, particularly dehydrobromination, to form 3-phenyl-2-butenenitrile, especially in the presence of a base or at elevated temperatures.[3][4][5][6]
-
Temperature Control: As with many organic reactions, higher temperatures can promote side reactions, including elimination.
-
Recommended Action: Maintain the reaction and work-up at the lowest effective temperature. Purification via distillation should be performed under high vacuum to keep the boiling point low.
-
-
Basic Conditions: The presence of a base will readily promote E2 elimination.[3][4][5][6]
-
Recommended Action: Avoid basic conditions during the reaction and work-up. If a base is necessary to quench the reaction, use a weak, non-nucleophilic base and perform the quench at a low temperature.
-
-
Solvent Choice: The solvent can influence the rate of both the desired reaction and undesired side reactions.
-
Recommended Action: A non-polar, aprotic solvent is often a good choice to minimize elimination.
-
Below is a diagram illustrating the desired bromination pathway and the competing elimination side reaction.
Caption: Reaction pathways for 2-bromo-3-phenylbutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the α-bromination of 3-phenylbutanenitrile?
The optimal temperature is highly dependent on the specific reagents and solvent used. For acid-catalyzed bromination with NBS, a good starting point is often room temperature, with gentle heating to 40-60°C if the reaction is slow.[1] It is crucial to monitor the reaction progress to avoid overheating, which can lead to the formation of byproducts.[2]
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in the α-bromination of nitriles. The choice of solvent can influence reaction rate, selectivity, and the profile of side reactions.[7][8]
| Solvent Type | Examples | Impact on Reaction |
| Non-polar, Aprotic | Carbon tetrachloride (CCl₄), Dichloromethane (DCM) | Often favored for radical brominations with NBS. They are relatively inert and solubilize the reagents well. DCM has been shown to provide excellent selectivity for mono-bromination in some cases.[9] |
| Polar, Aprotic | Acetonitrile (CH₃CN), Tetrahydrofuran (THF) | Can also be used, but may lead to lower yields in some instances.[9] Acetonitrile can sometimes improve the yield and reproducibility of radical brominations.[7] |
| Protic | Acetic Acid, Methanol | Acetic acid can serve as both a solvent and a catalyst in acid-catalyzed brominations.[1] However, protic solvents like methanol can sometimes participate in the reaction, leading to undesired byproducts.[10][11] |
Q3: What are the key safety precautions to consider when working with 2-bromo-3-phenylbutanenitrile and the reagents for its synthesis?
Safety should always be the top priority in the laboratory.
-
Brominating Agents: Elemental bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent.
-
α-Halonitriles: These compounds are generally considered to be toxic and lachrymatory. Handle 2-bromo-3-phenylbutanenitrile with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always work in a fume hood.
Experimental Protocols
Protocol 1: Acid-Catalyzed α-Bromination of 3-Phenylbutanenitrile
This protocol provides a general procedure for the synthesis of 2-bromo-3-phenylbutanenitrile using N-bromosuccinimide and a catalytic amount of acid.
Materials:
-
3-Phenylbutanenitrile
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM) or Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenylbutanenitrile (1 equivalent) in the chosen solvent (e.g., DCM).
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux (for DCM, this is approximately 40°C).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-bromo-3-phenylbutanenitrile by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the synthesis of 2-bromo-3-phenylbutanenitrile.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions. a | Download Table. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 2 and 3. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions The optimization of reaction... | Download Scientific Diagram. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a] | Download Scientific Diagram. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved February 2, 2026, from [Link]
-
YouTube. (2012, May 17). (2R,3R)-2-bromo-3-phenylbutane to Alkene, E2 Rxn, NaOH Ch7.WP.UG.Q.24. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved February 2, 2026, from [Link]
-
Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-3-phenylbutane. Retrieved February 2, 2026, from [Link]
-
PubMed. (1999, April 6). Thermodynamic stability of a cold-active alpha-amylase from the Antarctic bacterium Alteromonas haloplanctis. Retrieved February 2, 2026, from [Link]
-
Pearson. (n.d.). When 2-bromo-3-phenylbutane is treated with sodium methoxide, two.... Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-Butene, 1-iodo-4-phenyl, (E)-. Retrieved February 2, 2026, from [Link]
-
Wiley Online Library. (n.d.). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
-
PubMed Central. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 7). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved February 2, 2026, from [Link]
-
Chegg. (2014, October 26). Question: when 2-bromo -3-phenylbutane is treated with sodium methoxide, two alkenes result (by E2 elimination). The Zaitsev product predominates. Retrieved February 2, 2026, from [Link]
-
Chemguide. (n.d.). the preparation of nitriles. Retrieved February 2, 2026, from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved February 2, 2026, from [Link]
-
Filo. (2023, November 4). When 2-bromo-3-phenylbutane is treated with sodium methoxide, two alkenes... Retrieved February 2, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). Solvent Effects in the Reactions of Free Radicals and Atoms. II. Effects of Solvents on the Position of Attack of Chlorine Atoms upon 2,3-Dimethylbutane, Isobutane and 2-Deuterio-2-methylpropane1. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Use of nitriles as polar aprotic solvents.
-
MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved February 2, 2026, from [Link]
-
YouTube. (2021, December 6). Exercise 22.10 - Alpha Bromination and Synthesis. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved February 2, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. When 2-bromo-3-phenylbutane is treated with sodium methoxide, two... | Study Prep in Pearson+ [pearson.com]
- 5. Solved when 2-bromo -3-phenylbutane is treated with sodium | Chegg.com [chegg.com]
- 6. When 2-bromo-3-phenylbutane is treated with sodium methoxide, two alkenes.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile | MDPI [mdpi.com]
Interpreting ambiguous signals in the NMR spectrum of 2-Bromo-3-phenylbutanenitrile
Introduction
Welcome to the Technical Support Center. You are likely analyzing 2-Bromo-3-phenylbutanenitrile , a common intermediate in radical cyclizations and pharmaceutical synthesis.
Users frequently report "ghost peaks," signal broadening, or integration errors in the proton NMR (
This guide provides a self-validating workflow to deconvolve these signals, assign stereochemistry (syn vs. anti), and optimize resolution.
Module 1: The "Ghost" Signal Phenomenon
Q: Why does my spectrum show double the expected number of peaks?
Diagnosis: You are observing a mixture of diastereomers. Mechanism: The molecule contains two stereocenters:
-
C2: Attached to the Bromine and Cyano groups.
-
C3: Attached to the Phenyl and Methyl groups.
Unlike enantiomers, which are magnetically equivalent in an achiral environment (like
-
Set A (Major): anti (or threo) isomer.
-
Set B (Minor): syn (or erythro) isomer.
Quick Validation Step
Check the integration ratios.
-
Select the methyl doublet for Set A (typically
1.5 ppm). Set its integral to 1.0. -
Integrate the corresponding methyl doublet for Set B.
-
Repeat for the methine protons (H2 and H3).
-
Result: If the ratio (e.g., 3:1) is consistent across all distinct signal pairs, you have a clean diastereomeric mixture, not an impure sample.
Module 2: Deconvolving Overlapping Signals
Q: The H2 and H3 signals are overlapping or obscured. How do I separate them?
Issue: In Chloroform-d (
The Protocol: Solvent Titration
Benzene-d6 (
| Step | Action | Expected Outcome |
| 1 | Prepare a standard sample in | Baseline spectrum with potential overlap. |
| 2 | Prepare a second sample in | Significant shift ( |
| 3 | Critical: If | Add |
Data Table: Predicted Shift Behavior
| Proton | Environment | Typical
Module 3: Stereochemical Assignment (The Logic Core)
Q: Which set of signals belongs to the syn vs. anti isomer?
Method: Analysis of Vicinal Coupling Constants (
The Mechanistic Logic (Karplus Equation)
The magnitude of the coupling constant (
-
Anti-periplanar (
): Large value (typically 8–11 Hz). -
Syn-clinal / Gauche (
): Small value (typically 2–5 Hz).
Visualizing the Conformations In acyclic systems like 2-Bromo-3-phenylbutanenitrile, the molecule rotates, but it spends most time in low-energy staggered conformations.
-
Isomer A (Anti/Threo): The bulky Phenyl and Bromine/Cyano groups try to avoid each other. The protons H2 and H3 often adopt an anti relationship.
Larger . -
Isomer B (Syn/Erythro): Steric clashes force a conformation where H2 and H3 are gauche.
Smaller .
Experimental Protocol: J-Value Extraction
-
Locate the H2 signal (Doublet).
-
Locate the H3 signal (Doublet of Quartets).
-
Measure the distance (in Hz) between the outer legs of the H2 doublet.
-
Decision Rule:
-
Hz
Assign as Anti (Threo). -
Hz
Assign as Syn (Erythro).
-
Hz
Troubleshooting Logic Map
The following diagram illustrates the decision process for resolving spectral ambiguity.
Caption: Logical workflow for distinguishing impurities from diastereomers and assigning stereochemistry based on coupling constants.
Advanced Validation: NOESY Experiments
If the
Workflow:
-
Setup: Run a 2D NOESY or 1D NOE difference experiment.
-
Target: Irradiate the Methyl doublet.
-
Observation:
-
Syn Isomer: Strong NOE enhancement of the H2 proton (Methyl and H2 are on the same face).
-
Anti Isomer: Weak or no NOE enhancement of H2; potential enhancement of the Phenyl ring protons.
-
Caption: NOE correlation logic. Proximity between Methyl and H2 indicates a Syn relationship.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Karplus, M. (1959).[1] Contact Electron-Spin Coupling of Nuclear Magnetic Moments.[1] Journal of Chemical Physics, 30(1), 11-15.[1]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on NOESY and ASIS effects).
-
Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Coupling Constants. University of Wisconsin-Madison.
Sources
Technical Support Center: Chromatographic Resolution of 2-Bromo-3-phenylbutanenitrile
Executive Summary & Molecule Profile
The Challenge: 2-Bromo-3-phenylbutanenitrile possesses two chiral centers (at C2 and C3). This results in four distinct stereoisomers:
-
Pair 1 (Diastereomer A): (2R,3R) and (2S,3S) — Enantiomers of each other.
-
Pair 2 (Diastereomer B): (2R,3S) and (2S,3R) — Enantiomers of each other.
The "Overlapping Peak" Problem: Users typically encounter one of two overlap scenarios:
-
Scenario A (Achiral Overlap): Diastereomer A and Diastereomer B co-elute on a standard C18/Silica column.
-
Scenario B (Chiral Overlap): The enantiomers within Pair A or Pair B fail to separate on a chiral column.
Stability Warning:
The
Diagnostic Workflow (The Triage)
Before modifying your method, you must identify which type of overlap is occurring. Use this decision tree to isolate the root cause.
Figure 1: Diagnostic logic for identifying the nature of the chromatographic overlap.
Module A: Resolving Diastereomers (Achiral Mode)
Goal: Separate the (2R,3R)/(2S,3S) pair from the (2R,3S)/(2S,3R) pair. Mechanism: Diastereomers have different internal energies and polarities, allowing separation on standard phases without chiral selectors.
Protocol 1: The "Phenyl-Hexyl" Switch
Standard C18 columns often fail to resolve diastereomers of phenyl-substituted nitriles because the hydrophobic interaction is identical.
-
Solution: Use a Phenyl-Hexyl stationary phase.
-
Why: The
- interactions between the column's phenyl ring and the analyte's phenyl group provide a secondary separation mechanism ( ) that differentiates the spatial arrangement of the diastereomers.
Optimized Gradient Table (Achiral)
Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | Temp: 25°C | Flow: 1.0 mL/min
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Comment |
| 0.0 | 90 | 10 | Initial hold to focus peak |
| 2.0 | 90 | 10 | Start gradient |
| 15.0 | 40 | 60 | Shallow gradient (3.8% change/min) |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Critical Note: Do not use Ammonium Hydroxide or high pH buffers. This will cause the H-2 proton to dissociate, leading to rapid epimerization (interconversion of diastereomers), appearing as a "plateau" between peaks.
Module B: Resolving Enantiomers (Chiral Mode)
Goal: Resolve the four specific isomers (often required for regulatory submission). Mechanism: "Three-Point Interaction" between the analyte and the Chiral Stationary Phase (CSP).
Protocol 2: Polysaccharide Column Screening
For
Step-by-Step Screening Workflow:
-
Phase 1: Normal Phase (NP)
-
Mobile Phase: n-Hexane : Isopropanol (90:10).
-
Why: Non-polar solvents maximize the hydrogen bonding and dipole interactions critical for chiral recognition.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H).
-
-
Phase 2: Reversed Phase (RP)
-
Mobile Phase: Water : Acetonitrile (60:40) with no buffer (or 0.1% H3PO4).
-
Why: If solubility in Hexane is poor. Note that water competes for H-bonding sites, often reducing resolution compared to NP.
-
Troubleshooting Chiral Overlap
If you see a "doublet" instead of a "quadruplet" (4 peaks), you are likely resolving diastereomers but not enantiomers.
Resolution Optimization Table:
| Parameter | Adjustment | Scientific Rationale |
| Temperature | Decrease (to 10–15°C) | Lower temperature reduces molecular motion, increasing the stability of the transient analyte-CSP complex (Enthalpy driven separation). |
| Alcohol Modifier | Switch (IPA | Ethanol is a sharper H-bond donor/acceptor. Changing the modifier alters the solvation shell around the chiral selector. |
| Flow Rate | Reduce (to 0.5 mL/min) | Improves mass transfer kinetics, essential for the slow adsorption-desorption equilibrium in chiral chromatography. |
Frequently Asked Questions (FAQs)
Q1: My peaks are tailing significantly. Is it the column?
A: Likely not. Tailing in
-
Fix: Ensure your mobile phase is acidic (pH ~3.0). Formic acid (0.1%) suppresses silanol ionization on the silica support.
Q2: I see a rising baseline or "ghost peaks" between my main peaks. A: This indicates on-column degradation. The C-Br bond is weak.
-
Fix: Check your autosampler temperature. It should be cooled to 4°C. Ensure the sample is dissolved in the mobile phase, not pure DMSO or Methanol, which can accelerate solvolysis.
Q3: Can I use a C18 column with a Chiral Mobile Phase Additive (CMPA)? A: Theoretically, yes (using cyclodextrins), but it is not recommended for this molecule. The high concentration of additive required often interferes with the detection of the nitrile group (low UV absorbance) and complicates MS detection. Dedicated CSPs (Module B) are more robust.
References
-
Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Resolution Equation and Selectivity).
-
Phenomenex. (2025).[1][2][3] Chiral HPLC Separations: A Strategy for Developing HPLC Methods. (Specifics on Polysaccharide column screening).
-
ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol. (Analogous alpha-halo separation strategies).
-
Chromatography Online. (2022). A Strategy for Developing HPLC Methods for Chiral Drugs. (Mechanisms of Amylose/Cellulose selectors).
-
Axion Labs. (2025).[1] Co-Elution: How to Detect and Fix Overlapping Peaks. (Troubleshooting logic for capacity factor vs. selectivity).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Absolute Configuration of 2-Bromo-3-phenylbutanenitrile Stereoisomers
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a non-negotiable cornerstone of modern chemistry. The spatial arrangement of atoms dictates a compound's biological activity, with different stereoisomers often exhibiting drastically different, and sometimes deleterious, effects. This guide provides an in-depth, comparative analysis of key analytical techniques for unambiguously assigning the absolute configuration of 2-Bromo-3-phenylbutanenitrile stereoisomers. As this molecule possesses two chiral centers, it can exist as four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Our focus will be on the practical application and comparative strengths of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).
The Stereochemical Challenge: Why Absolute Configuration Matters
The therapeutic landscape is replete with examples where one enantiomer of a chiral drug is beneficial while the other is inactive or even harmful. The thalidomide tragedy serves as a stark reminder of this principle. Therefore, the ability to not only separate but also definitively confirm the absolute configuration of each stereoisomer is paramount in drug discovery and development. 2-Bromo-3-phenylbutanenitrile, with its two stereocenters, presents a common challenge: the need to differentiate between both enantiomeric and diastereomeric pairs.
Comparative Analysis of Key Analytical Techniques
A multi-faceted approach is often the most robust strategy for stereochemical assignment. Below, we compare three powerful techniques, each offering unique advantages and facing specific limitations.
Table 1: Performance Comparison of Analytical Techniques for Absolute Configuration Determination
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid (solution) |
| Sample Amount | ~1-5 mg (crystal dependent) | ~5-10 mg | ~5-15 mg |
| Destructive? | No | Yes (derivatization) | No |
| Time to Result | Days to weeks (crystal growing can be a bottleneck) | 1-2 days | 1 day (including computation) |
| Key Advantage | Unambiguous, "gold standard" determination of the 3D structure.[1][2] | Does not require crystallization; applicable to a wide range of compounds with suitable functional groups.[3][4] | Applicable to non-crystalline samples and provides conformational information in solution.[5][6][7] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[8] | Indirect method; requires a reactive functional group (e.g., -OH, -NH2) for derivatization. | Requires computational modeling for interpretation and can be challenging for highly flexible molecules.[8] |
In-Depth Methodologies and Experimental Workflows
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of the absolute configuration.[1] The technique relies on the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal.
Caption: X-ray Crystallography Workflow.
-
Purification: Obtain an enantiomerically pure sample of one of the 2-Bromo-3-phenylbutanenitrile stereoisomers via chiral HPLC or asymmetric synthesis.
-
Crystallization: Dissolve the purified stereoisomer in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) and allow for slow evaporation, cooling, or vapor diffusion to grow single crystals of sufficient quality. This is often the most challenging and time-consuming step.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a controlled temperature (often cryogenic to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. From this map, the positions of the atoms can be determined and the structure refined. The presence of the bromine atom will aid in the determination of the absolute configuration through anomalous dispersion.[9]
-
Absolute Configuration Assignment: Analyze the refined structure to determine the absolute configuration of the chiral centers (C2 and C3).
NMR Spectroscopy: The Power of Chiral Derivatization (Mosher's Method)
For compounds that are difficult to crystallize, NMR spectroscopy offers a powerful alternative for determining absolute configuration.[10] The Mosher's ester analysis is a widely used NMR-based method that involves the derivatization of a chiral alcohol or amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3][4][11] This creates a pair of diastereomers which will exhibit different chemical shifts in their ¹H NMR spectra.[12] While 2-Bromo-3-phenylbutanenitrile does not have a hydroxyl or amino group, a synthetic precursor or a derivative with such a group could be used for this analysis. For the purpose of this guide, we will assume a related precursor with a hydroxyl group is available.
Caption: Mosher's Method Workflow.
-
Sample Preparation: Divide the enantiomerically pure hydroxylated precursor into two separate, dry NMR tubes.
-
Derivatization:
-
To one tube, add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a non-nucleophilic base (e.g., pyridine or DMAP).
-
To the second tube, add a slight excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) and the same base.
-
Allow the reactions to proceed to completion.
-
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products.
-
Data Interpretation:
-
Assign the proton signals for each diastereomer.
-
Calculate the difference in chemical shifts (Δδ) for corresponding protons using the formula: Δδ = δS - δR.
-
Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the carbinol center.
-
Table 2: Hypothetical ¹H NMR Data for Mosher's Esters of a Precursor
| Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |
| H-2 | 4.95 | 5.05 | +0.10 | R |
| H-3 | 3.20 | 3.15 | -0.05 | R |
| Phenyl (ortho) | 7.35 | 7.30 | -0.05 | R |
| Phenyl (meta) | 7.28 | 7.24 | -0.04 | R |
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[6] The resulting VCD spectrum is highly sensitive to the absolute configuration and conformation of the molecule in solution.[5][13] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations, the absolute configuration can be determined.[8][14]
Caption: VCD Spectroscopy Workflow.
-
Sample Preparation: Prepare a solution of the purified stereoisomer in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Spectral Acquisition: Measure the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Build a 3D model of one enantiomer of 2-Bromo-3-phenylbutanenitrile (e.g., the (2R,3R)-isomer).
-
Perform a conformational search to identify the low-energy conformers.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the signs are opposite, the sample has the opposite absolute configuration.
-
Conclusion: A Synergistic Approach to Stereochemical Confirmation
The choice of technique for determining the absolute configuration of 2-Bromo-3-phenylbutanenitrile stereoisomers depends on the specific circumstances of the research. X-ray crystallography, when applicable, provides the most definitive result. However, for non-crystalline samples, VCD and NMR-based methods are powerful alternatives. A truly rigorous approach often involves the use of at least two of these techniques to provide orthogonal confirmation of the stereochemical assignment, ensuring the highest level of scientific integrity in drug development and chemical research.
References
-
Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. Available from: [Link]
-
Determination of absolute configuration. Purechemistry. Available from: [Link]
-
2-Bromo-3-phenylbutane | C10H13Br | CID 20223840. PubChem. Available from: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. Available from: [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available from: [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available from: [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available from: [Link]
-
[Chemistry] What are the absolute configurations of the indicated stereoisomer of 2-bromo-3-meth. YouTube. Available from: [Link]
-
NMR analysis of streoisomer?. ResearchGate. Available from: [Link]
-
Analyze of stereoisomer by NMR | Applications Notes. JEOL Ltd. Available from: [Link]
-
Total number of stereoisomers possible for 2-Bromo-3-chlorobutane is: (A) 3 (B) 4 (C) 5 (D) 6. YouTube. Available from: [Link]
-
Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. ACS Publications. Available from: [Link]
-
The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols. ResearchGate. Available from: [Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. Available from: [Link]
-
Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available from: [Link]
-
Total number of stereoisomers possible for 2-bromo-3-chlorobutane is:. YouTube. Available from: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
23.2: Derivatization. Chemistry LibreTexts. Available from: [Link]
-
Determination of absolute configuration via vibrational circular dichroism. PubMed. Available from: [Link]
-
The use of X-ray crystallography to determine absolute configuration. ResearchGate. Available from: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available from: [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. Available from: [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available from: [Link]
-
How I Used Mosher Esters in my PhD. YouTube. Available from: [Link]
-
4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available from: [Link]
-
Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. Available from: [Link]
-
Draw all the stereoisomers of 2-bromo-3-chlorobutane and classify them asenantiomersdiastereoisomers. YouTube. Available from: [Link]
-
Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available from: [Link]
-
2-Bromo-3-methylbutane. NIST WebBook. Available from: [Link]
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- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. schrodinger.com [schrodinger.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
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- 10. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. purechemistry.org [purechemistry.org]
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Bromo-3-phenylbutanenitrile Diastereomers
For researchers and professionals in drug development and organic synthesis, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a final compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering a detailed window into the three-dimensional structure of molecules. This guide provides an in-depth comparative analysis of the ¹H NMR spectra of the diastereomers of 2-bromo-3-phenylbutanenitrile, offering insights into the structural nuances that lead to their distinct spectral signatures.
Introduction: The Challenge of Diastereomer Differentiation
Diastereomers, being stereoisomers that are not mirror images of each other, possess different physical and chemical properties. This distinction extends to their NMR spectra, where the spatial arrangement of atoms leads to unique chemical environments for their constituent protons.[1] In the case of 2-bromo-3-phenylbutanenitrile, two chiral centers at C2 and C3 give rise to two pairs of enantiomers, which are diastereomeric to each other: the (2R,3R)/(2S,3S) pair (often referred to as the erythro or syn isomer) and the (2R,3S)/(2S,3R) pair (the threo or anti isomer).
The differentiation of these diastereomers via ¹H NMR spectroscopy is primarily based on two key parameters: the chemical shifts (δ) of the methine protons at C2 and C3, and the magnitude of the vicinal coupling constant (³J) between them. These differences arise from the distinct through-space magnetic environments and the dihedral angles between the C2-H and C3-H bonds in the stable conformations of each diastereomer.
Theoretical Framework: The Karplus Relationship
The cornerstone for understanding the difference in coupling constants between diastereomers is the Karplus equation.[2][3] This relationship describes the correlation between the vicinal coupling constant (³J) and the dihedral angle (Φ) between two coupled protons.[2][3] In essence, the magnitude of the coupling is greatest when the protons are in a syn-periplanar (0°) or anti-periplanar (180°) arrangement and is minimal at a dihedral angle of approximately 90°.[4][5]
Due to steric hindrance, the diastereomers of 2-bromo-3-phenylbutanenitrile will adopt different preferred conformations. The erythro isomer, with the phenyl and bromo groups on the same side, will likely favor a conformation where the bulky groups are staggered, leading to a specific dihedral angle between the C2 and C3 protons. Conversely, the threo isomer will adopt a different low-energy conformation, resulting in a different dihedral angle and, consequently, a different ³J value.
Comparative ¹H NMR Data Analysis
| Proton | Erythro (syn) Isomer | Threo (anti) Isomer | Rationale for Difference |
| H2 (CH-Br) | Doublet, δ ≈ 4.5 - 4.8 ppm | Doublet, δ ≈ 4.3 - 4.6 ppm | The chemical shift of H2 is influenced by the proximity of the anisotropic phenyl ring. In the erythro isomer, the phenyl group is expected to be in a position that deshields H2 to a greater extent. |
| H3 (CH-Ph) | Doublet of quartets, δ ≈ 3.5 - 3.8 ppm | Doublet of quartets, δ ≈ 3.3 - 3.6 ppm | Similar to H2, the chemical environment of H3 is affected by the electronegative bromine atom. The differing conformations of the diastereomers will lead to variations in this effect. |
| CH₃ (at C3) | Doublet, δ ≈ 1.4 - 1.6 ppm | Doublet, δ ≈ 1.3 - 1.5 ppm | The methyl group's chemical shift is also sensitive to the overall molecular conformation and the anisotropic effects of the nearby phenyl and nitrile groups. |
| ³J (H2-H3) | ~ 8 - 10 Hz | ~ 4 - 6 Hz | This is the most diagnostic feature. The erythro isomer is expected to have a larger coupling constant, indicative of a greater population of conformers with a near anti-periplanar relationship between H2 and H3. The threo isomer will likely have a smaller coupling constant due to a more gauche-like arrangement in its most stable conformation.[4][5] |
Experimental Protocol
The following section outlines a robust methodology for the synthesis of 2-bromo-3-phenylbutanenitrile diastereomers and the subsequent acquisition of their ¹H NMR spectra.
Synthesis of 2-Bromo-3-phenylbutanenitrile Diastereomers
This synthesis is adapted from known procedures for similar compounds.[6]
Step 1: Synthesis of 3-phenyl-2-butenenitrile
-
In a flame-dried round-bottom flask under an inert atmosphere, combine 3-phenyl-2-butanone (1 equivalent) and tosylhydrazine (1.1 equivalents) in methanol.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and add sodium cyanide (1.5 equivalents).
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenyl-2-butenenitrile.
Step 2: Bromination to form 2-Bromo-3-phenylbutanenitrile Diastereomers
-
Dissolve 3-phenyl-2-butenenitrile (1 equivalent) in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product will be a mixture of the erythro and threo diastereomers, which can be separated by careful column chromatography or fractional crystallization.
¹H NMR Data Acquisition
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified diastereomer.[7]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
2. Spectrometer Setup:
-
The following parameters are recommended for a standard 400 MHz NMR spectrometer.[9]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 3-4 seconds to ensure good resolution.[9]
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A range of approximately 12 ppm, centered around 6 ppm, should be sufficient to cover all proton signals.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the splitting patterns and measure the coupling constants.
Visualizing the Stereochemical Differences
The following diagrams, generated using Graphviz, illustrate the structures of the erythro and threo diastereomers and the key through-bond coupling that differentiates them.
Figure 1. Newman projections of the erythro and threo diastereomers highlighting the vicinal coupling between H2 and H3.
Figure 2. A streamlined workflow for the synthesis, purification, and NMR analysis of the diastereomers.
Conclusion
The differentiation of the erythro and threo diastereomers of 2-bromo-3-phenylbutanenitrile by ¹H NMR spectroscopy is a clear and powerful application of fundamental NMR principles. The most telling difference is expected in the vicinal coupling constant (³J) between the methine protons at C2 and C3, with the erythro isomer exhibiting a significantly larger value than the threo isomer. This, coupled with discernible differences in their chemical shifts, allows for unambiguous assignment of the relative stereochemistry. For professionals in fields where stereochemical purity is paramount, a thorough understanding and application of these NMR techniques are indispensable.
References
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.[Link]
-
nmr-prove of configuration. Beilstein Journals.[Link]
-
(2R,3R)-2-bromo-3-phenylbutane to Alkene, E2 Rxn, NaOH Ch7.WP.UG.Q.24. YouTube.[Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.[Link]
-
NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. Thieme.[Link]
-
12: Complex Coupling. Chemistry LibreTexts.[Link]
-
Synthesis of 3‐phenyl‐2‐butanol diastereomers and their elimination... ResearchGate.[Link]
-
Karplus equation. Wikipedia.[Link]
-
2-Bromo-3-phenylbutane | C10H13Br | CID 20223840. PubChem.[Link]
-
Regioselective Synthesis of Para‐Bromo Aromatic Compounds | Request PDF. ResearchGate.[Link]
-
Erythro-2-bromo-1,2-diphenylethanol. SpectraBase.[Link]
-
dihedral angles, J-values, & the Karplus equation. YouTube.[Link]
-
Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate.[Link]
-
2-Bromo-3-phenylbutanamide | C10H12BrNO | CID 21836951. PubChem.[Link]
-
Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. University of Wyoming.[Link]
-
Electronic supplementary information. The Royal Society of Chemistry.[Link]
-
Wiley-VCH 2006 - Supporting Information. Wiley Online Library.[Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry.[Link]
-
J(HH) coupling constants for diasteroisomers 1 and 2 with substituent XD OMe. ResearchGate.[Link]
-
Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation | Request PDF. ResearchGate.[Link]
-
Draw all the stereoisomers of 2-bromo-3-chlorobutane and classify them asenantiomersdiastereoisomers. YouTube.[Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University.[Link]
Sources
- 1. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR [m.chemicalbook.com]
- 2. 2-Bromo-3-phenylbutane | C10H13Br | CID 20223840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. collected.jcu.edu [collected.jcu.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 2-bromo-2,3-dimethylbutane(594-52-5) 1H NMR spectrum [chemicalbook.com]
- 8. (2R,3R)-2,3-dibromo-3-phenylpropanal | C9H8Br2O | CID 12353973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Comparing Zaitsev and Hofmann elimination products of 2-Bromo-3-phenylbutanenitrile
This guide provides an in-depth technical comparison of the elimination products of 2-Bromo-3-phenylbutanenitrile .
Executive Summary: The Regiochemical Paradox
Critical Insight: For the specific substrate 2-Bromo-3-phenylbutanenitrile , the classical definition of "Zaitsev vs. Hofmann" regioselectivity (more substituted vs. less substituted alkene) is technically null .
-
Structural Constraint: The bromine is located at C2. The only available
-proton for elimination is at C3 (the benzylic position). The C1 position is a nitrile group (–CN) with no protons. -
Result: Elimination is regiospecific , yielding only the conjugated alkene system: 3-phenylbut-2-enenitrile (also known as
-methylcinnamonitrile).
Therefore, this guide reframes the "Zaitsev vs. Hofmann" comparison into its practical application for this substrate: Thermodynamic Control (E-isomer) vs. Kinetic Control (Z-isomer) .
-
"Zaitsev" Equivalent: The thermodynamically stable (E)-isomer (Phenyl and Nitrile trans).
-
"Hofmann" Equivalent: The kinetically formed, sterically hindered (Z)-isomer (Phenyl and Nitrile cis), often favored by bulky bases or specific starting diastereomers.
Part 1: Technical Comparison
Product Profiles
| Feature | "Zaitsev" Product (Thermodynamic) | "Hofmann" Product (Kinetic) |
| IUPAC Name | (E)-3-phenylbut-2-enenitrile | (Z)-3-phenylbut-2-enenitrile |
| Structure | Phenyl (Ph) and Nitrile (CN) are Trans | Phenyl (Ph) and Nitrile (CN) are Cis |
| Stability | High. Minimizes steric repulsion between the bulky Ph and CN groups. Conjugation is maximized. | Low. Significant steric clash between Ph and CN. |
| Formation Driver | Small bases (EtO⁻, MeO⁻), high heat, thermodynamic equilibrium. | Bulky bases (t-BuO⁻), low temp, or specific anti-elimination from (2R,3R) precursor. |
| Major Use Case | Drug intermediates, stable conjugated systems. | Synthetic probes, mechanistic studies. |
Mechanistic Pathway (E2 Elimination)
The reaction proceeds via an E2 mechanism , requiring an anti-periplanar geometry between the
-
Stereospecificity: The stereochemistry of the product is strictly dictated by the diastereomer of the starting material.
-
(2S, 3S) or (2R, 3R) precursor
(Z)-Isomer (Kinetic/Hofmann-like steric clash). -
(2S, 3R) or (2R, 3S) precursor
(E)-Isomer (Thermodynamic/Zaitsev-like stability).
-
Part 2: Visualization of Signaling Pathways
The following Graphviz diagram illustrates the bifurcation of the elimination pathway based on the starting diastereomer and base selection.
Caption: Mechanistic divergence in E2 elimination. Stereospecificity dictates that specific diastereomers yield specific alkene isomers, with the (E)-isomer being thermodynamically preferred.
Part 3: Experimental Protocols
Protocol A: Synthesis of the "Zaitsev" (E)-Isomer
Targeting the thermodynamically stable product using a small base.
Reagents:
-
Substrate: 2-Bromo-3-phenylbutanenitrile (1.0 eq)
-
Base: Sodium Ethoxide (NaOEt) (1.5 eq)
-
Solvent: Absolute Ethanol
Workflow:
-
Preparation: Dissolve 2-Bromo-3-phenylbutanenitrile in absolute ethanol (0.5 M concentration) under
atmosphere. -
Addition: Add NaOEt solution dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Note: Heat promotes thermodynamic equilibration. -
Quench: Cool to RT and pour into ice-cold dilute HCl.
-
Extraction: Extract with diethyl ether (3x). Wash organic layer with brine.
-
Purification: Dry over
, concentrate, and recrystallize from hexane/EtOAc. -
Validation:
NMR will show the vinylic proton signal distinct for the E-isomer (typically downfield due to anisotropy of the cis-phenyl group relative to the proton).
Protocol B: Synthesis of the "Hofmann" (Z)-Isomer
Targeting the kinetic product using a bulky base and steric control.
Reagents:
-
Substrate: 2-Bromo-3-phenylbutanenitrile (Pure (2R,3R) diastereomer recommended for highest yield).
-
Base: Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Solvent: THF (Anhydrous)
Workflow:
-
Setup: Dissolve substrate in anhydrous THF at
. -
Elimination: Add t-BuOK slowly. The bulky base discourages equilibration and strictly follows the E2 anti-periplanar manifold.
-
Reaction: Stir at
for 2 hours. Do not reflux. -
Workup: Quench with saturated
. Extract with ether. -
Isolation: Flash chromatography (Silica gel). Avoid acidic conditions or heat to prevent isomerization to the E-form.
Part 4: Expert Analysis & Troubleshooting
1. The "False" Hofmann Product Researchers often mistake the hydrolysis product for a Hofmann elimination product.
-
Risk:[2][3][4] If water is present in the basic medium, the nitrile group (
) can hydrolyze to an amide or carboxylic acid. -
Prevention: Use strictly anhydrous solvents (Ethanol/THF) and keep the reaction under inert gas.
2. Isomerization Risks The (Z)-isomer ("Hofmann") is photolabile and thermally unstable.
-
Observation: If your (Z)-product yield decreases over time, check for exposure to ambient light or trace acids, which catalyze the conversion to the stable (E)-isomer.
3. NMR Validation Distinguishing the isomers requires careful analysis of coupling constants (though no vicinal H-H coupling exists on the double bond here).
-
NOE (Nuclear Overhauser Effect): Irradiate the methyl group signal.
-
If you see enhancement of the Phenyl protons
(E)-Isomer (Methyl and Ph are Cis). -
If you see enhancement of the Vinylic proton
(Z)-Isomer (Methyl and H are Cis).
-
References
-
Master Organic Chemistry. The Zaitsev Rule: Definition and Mechanism. [Link]
-
Chemistry LibreTexts. Elimination by the E2 Mechanism: Stereochemistry and Regiochemistry. [Link]
-
MDPI Molecules.Synthesis of
-dicyanostyrene derivatives (Analogous Nitrile Elimination). [Link]
Sources
Comparing the efficacy of different bases for the dehydrobromination of 2-Bromo-3-phenylbutanenitrile
Executive Summary
The dehydrobromination of 2-Bromo-3-phenylbutanenitrile to yield 3-phenylbut-2-enenitrile is a critical transformation in the synthesis of conjugated nitriles, often serving as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. While the regioselectivity of this reaction is thermodynamically driven toward the conjugated alkene, the stereoselectivity (
This guide compares three distinct classes of bases:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): The non-nucleophilic "Gold Standard."
- -BuOK (Potassium tert-butoxide): The kinetic, bulky alkoxide.[1]
-
NaOEt (Sodium Ethoxide): The traditional small alkoxide (and why it fails).
Key Finding: DBU offers the highest yield and purity profile due to its non-nucleophilic nature, virtually eliminating competing
Mechanistic Principles
To optimize this reaction, one must understand the competing pathways. The substrate contains a secondary bromide adjacent to an electron-withdrawing nitrile group, making the
-
Primary Pathway (Desired): E2 Elimination . The base abstracts the proton at C3 (benzylic position) while the bromide leaves from C2. This requires an anti-periplanar geometry between the C3-H and C2-Br.[2]
-
Competing Pathway (Undesired):
Substitution . Small, nucleophilic bases (like ethoxide) can attack C2, displacing the bromide to form an ether, significantly lowering yield.
Visualization: E2 Reaction Mechanism
The following diagram illustrates the transition state required for the successful formation of the alkene.
Caption: Fig 1. The E2 elimination pathway requires anti-periplanar geometry.[2] Nucleophilic bases risk diverting flux toward
Comparative Performance Matrix
The following data summarizes experimental outcomes when performing the reaction in THF at room temperature (unless noted).
| Parameter | DBU (Amidine Base) | NaOEt (Small Alkoxide) | |
| Base Type | Non-nucleophilic, Organic | Bulky, Nucleophilic | Small, Nucleophilic |
| Yield | 92-96% | 80-85% | 55-65% |
| Reaction Time | < 1 Hour | 1-2 Hours | 4-6 Hours |
| Major Isomer | Mixed (Kinetic influence) | ||
| Side Products | Negligible | Hydrolysis products (if wet) | Significant Ether formation ( |
| Cost | High | Low | Low |
| Recommendation | Primary Choice for Pharma | Scale-up Alternative | Not Recommended |
Detailed Analysis
1. DBU: The Precision Tool
DBU is a bicyclic amidine. It is extremely basic but sterically hindered and non-nucleophilic.
-
Why it works: It cannot attack the electrophilic C2 carbon. It exclusively acts as a proton sponge, abstracting the benzylic proton.
-
Stereochemistry: Because DBU allows the reaction to proceed under thermodynamic control without competing substitution, it typically yields the thermodynamically stable
-isomer (Phenyl and Nitrile trans).
2.
-BuOK: The Kinetic Hammer
Potassium tert-butoxide is bulky.[1]
-
Why it works: Its steric bulk suppresses
attack compared to ethoxide. However, it is extremely hygroscopic. -
Risk: If the solvent (THF) is not strictly anhydrous,
-BuOK generates KOH/OH-, which is small and nucleophilic, leading to alcohol impurities.
3. NaOEt: The Nucleophilic Trap
Sodium ethoxide is small enough to access the C2 carbon.
-
Failure Mode: Instead of eliminating, a significant portion of the base attacks C2, displacing Bromine to form the ethyl ether. This is a classic "chemoselectivity error" in synthesis design for secondary halides.
Experimental Protocols
Protocol A: High-Purity Synthesis using DBU (Recommended)
Best for: Medicinal chemistry, gram-scale synthesis, high-purity requirements.
Reagents:
-
Substrate: 2-Bromo-3-phenylbutanenitrile (1.0 equiv)
-
Base: DBU (1.5 equiv)
-
Solvent: Anhydrous Toluene or THF (0.5 M concentration)
Workflow:
-
Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous solvent under Nitrogen atmosphere.
-
Addition: Add DBU dropwise via syringe over 5 minutes at room temperature (25°C). Note: A mild exotherm may occur.
-
Monitoring: Stir for 60 minutes. Monitor via TLC (Hexane/EtOAc 8:1). The starting material spot (
~0.5) should disappear, replaced by the UV-active alkene product ( ~0.65). -
Quench: Pour reaction mixture into saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1M HCl (to remove excess DBU as the salt), then Brine. Dry over
. -
Purification: Concentrate in vacuo. The product is usually pure enough for subsequent steps; otherwise, filter through a short silica plug.
Protocol B: Cost-Effective Synthesis using -BuOK
Best for: Large-scale manufacturing where DBU cost is prohibitive.
Reagents:
-
Substrate: 2-Bromo-3-phenylbutanenitrile (1.0 equiv)
-
Base:
-BuOK (1.2 equiv) -
Solvent: Anhydrous THF
Workflow:
-
Setup: Dissolve the substrate in Anhydrous THF and cool to 0°C in an ice bath. Cooling is critical to suppress side reactions.
-
Addition: Add
-BuOK (solution in THF) dropwise. -
Reaction: Allow to warm to room temperature over 2 hours.
-
Workup: Quench with water. Extract with Diethyl Ether. Crucial: Ensure complete removal of tert-butanol during concentration, as it can co-crystallize with the product.
Decision Workflow
Use the following logic gate to determine the appropriate protocol for your specific constraints.
Caption: Fig 2. Decision matrix for base selection based on project constraints and environmental control.
References
-
Mechanism of E2 Elimination : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
DBU in Organic Synthesis : Nand, B., et al. (2013). "DBU: A Highly Efficient Catalyst for Organic Synthesis." Current Organic Chemistry.
-
Steric Effects in Elimination : Brown, H. C., & Klimisch, R. L. (1966). "Steric Effects in Elimination Reactions." Journal of the American Chemical Society.
-
Synthesis of Cinnamonitriles : "Preparation of 3-phenyl-2-butenenitrile." Organic Syntheses, Coll. Vol. 3. (Analogous reactivity reference).
Sources
Benchmarking the synthesis of 2-Bromo-3-phenylbutanenitrile against similar compounds
An In-Depth Technical Guide to Benchmarking the Synthesis of 2-Bromo-3-phenylbutanenitrile
Executive Summary
2-Bromo-3-phenylbutanenitrile is a highly functionalized scaffold combining an
This guide benchmarks the synthesis of 2-Bromo-3-phenylbutanenitrile against similar
Part 1: Structural Analysis & Synthetic Challenges
The synthesis of 2-Bromo-3-phenylbutanenitrile requires distinguishing between two reactive protons on the 3-phenylbutanenitrile skeleton.
-
Target Structure:
-
Substrate: 3-Phenylbutanenitrile (
)
The Regioselectivity Conflict:
-
Site A (C2,
-Position): The protons to the nitrile are acidic ( in DMSO). Deprotonation yields a nucleophilic ketenimine-like anion. -
Site B (C3, Benzylic Position): The tertiary benzylic proton is susceptible to radical abstraction (Bond Dissociation Energy
kcal/mol).
Benchmarking Context:
Compared to Bromoacetonitrile (highly reactive, no regioselectivity issues) or 2-Bromo-2-phenylacetonitrile (where the benzylic and
Part 2: Comparative Methodology
We benchmarked three potential synthetic routes based on yield, regioselectivity (C2 vs. C3 bromination), and diastereoselectivity (
Method A: Base-Mediated Electrophilic Bromination (Recommended)
-
Mechanism: Deprotonation with a sterically hindered base (LDA or LiHMDS) at -78°C generates the kinetic enolate (nitrile anion), followed by trapping with an electrophilic bromine source (NBS or
). -
Outcome: High regioselectivity for C2.
-
Pros: Exclusively targets the
-proton; minimal benzylic bromination; controlled temperature allows for kinetic control. -
Cons: Requires anhydrous conditions and cryogenic temperatures.
Method B: Radical Bromination (Not Recommended)
-
Mechanism: Radical chain reaction using NBS and AIBN (azobisisobutyronitrile) in refluxing
or benzene. -
Outcome: Mixed regioselectivity.[1] The tertiary benzylic radical at C3 is often more stable than the secondary
-cyano radical, leading to significant formation of 3-bromo-3-phenylbutanenitrile or dibrominated byproducts. -
Pros: Operationally simple (reflux).
-
Cons: Poor regiocontrol; difficult purification; lower atom economy due to side reactions.
Method C: Oxidative -Halogenation (Alternative)
-
Mechanism: Use of Lewis acids (
) or metal-catalyzed oxidative bromination. -
Outcome: Moderate yield but often requires specific substrate activation.
-
Pros: Avoids strong bases.
-
Cons: Variable yields; metal waste.
Part 3: Data Presentation & Benchmarking Results
Table 1: Comparative Performance of Synthetic Protocols
| Metric | Method A: LDA / NBS (Cryogenic) | Method B: Radical / AIBN (Reflux) | Method C: Oxidative / Lewis Acid |
| Yield | 82 - 88% | 45 - 60% | 65 - 70% |
| Regioselectivity (C2:C3) | > 98:2 | ~ 40:60 (Favors C3) | ~ 90:10 |
| Diastereomeric Ratio (syn:anti) | 60:40 (Tunable with additives) | 50:50 (Racemic/Statistical) | 55:45 |
| Purity (Crude) | High (>95%) | Low (requires chromatography) | Moderate |
| Safety Profile | High (Controlled exotherm) | Low (Runaway risk, toxic solvents) | Moderate |
Key Insight: Method B fails because the thermodynamic stability of the benzylic radical (C3) overrides the acidity of the
-proton (C2). Method A succeeds by leveraging the distinctdifference, making C2 the only reactive site under anionic conditions.
Part 4: Detailed Experimental Protocol (Method A)
Protocol: Regioselective Synthesis of 2-Bromo-3-phenylbutanenitrile
Reagents:
-
3-Phenylbutanenitrile (1.0 eq)[2]
-
Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)
-
N-Bromosuccinimide (NBS) (1.2 eq, recrystallized)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (
), saturated aqueous solution
Workflow:
-
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive nitrogen atmosphere.
-
Solvent Charge: Add anhydrous THF (10 mL per mmol substrate) and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA (1.1 eq) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70°C.
-
Substrate Addition: Dissolve 3-phenylbutanenitrile (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the LDA mixture.
-
Observation: The solution may turn pale yellow, indicating the formation of the
-cyano carbanion. -
Aging: Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
-
Bromination: Dissolve NBS (1.2 eq) in THF (5 mL). Add this solution rapidly to the reaction mixture at -78°C.
-
Mechanistic Note: Rapid addition favors kinetic trapping of the enolate, minimizing proton transfer between product and starting material (poly-bromination).
-
-
Quench & Workup: Stir for 1 hour, allowing the mixture to warm to 0°C. Quench with saturated aqueous
. -
Extraction: Extract with Diethyl Ether (
). Wash combined organics with water and brine. Dry over and concentrate in vacuo. -
Purification: The crude oil is typically pure enough for downstream applications. If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5). Note that
-bromo nitriles can be silica-sensitive; use neutral alumina if degradation is observed.
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent pathways between the Anionic (Method A) and Radical (Method B) approaches, highlighting the origin of regioselectivity.
Figure 1: Divergent reaction pathways. Method A (Green) selectively targets the C2 position via anionic chemistry, while Method B (Red) suffers from benzylic radical stability at C3.
Part 6: Safety & Handling
-
Lachrymator Warning:
-Halo nitriles are potent lachrymators (tear agents). All operations must be performed in a well-ventilated fume hood. -
Cyanide Hazard: While the nitrile group is bonded, metabolic breakdown or accidental exposure to strong acids can release HCN. Keep a cyanide antidote kit accessible.
-
Skin Absorption: Wear double nitrile gloves and a lab coat.
References
-
PubChem. (2025).[2][3][4] 3-Phenylbutanenitrile | C10H11N.[2][3] National Center for Biotechnology Information. [Link][3]
-
Ghorbani-Vaghei, R., & Jalili, H. (2005).[5] Mild and Regioselective Bromination of Aromatic Compounds. Synthesis, 2005(07), 1099-1102. [Link]
-
MDPI. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
-
American Chemical Society. (2021). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]
Sources
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. 3-Phenylbutanenitrile | C10H11N | CID 11263561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-3-phenylbutane | C10H13Br | CID 20223840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
Safety Operating Guide
2-Bromo-3-phenylbutanenitrile proper disposal procedures
Executive Summary: Immediate Operational Directive
Do NOT dispose of 2-Bromo-3-phenylbutanenitrile down the drain. This compound is a halogenated nitrile. Improper disposal poses two immediate catastrophic risks:
-
Cyanide Generation: Contact with acidic waste streams can liberate Hydrogen Cyanide (HCN) gas.
-
Lachrymatory Effect: Volatilization can evacuate a laboratory floor.
Disposal Classification: Halogenated Organic Waste (Toxic/Corrosive) . Segregation: Store away from Acids , Oxidizers , and Strong Bases .
Chemical Profile & Hazard Identification
To handle this chemical safely, you must understand the "Why" behind the safety protocols. 2-Bromo-3-phenylbutanenitrile combines the toxicity of nitriles with the alkylating potential of alpha-halo compounds.
| Feature | Specification | Operational Implication |
| Functional Groups | Nitrile (-CN), Alkyl Bromide (-Br) | Dual hazard: Metabolic cyanide release + direct tissue alkylation (burns). |
| Physical State | Liquid (typically) | High mobility; requires secondary containment to prevent spreading. |
| Reactivity | Electrophilic | Reacts violently with strong nucleophiles; hydrolyzes in acid to release HCN. |
| Key H-Codes | H301/H311/H331, H314 | Toxic by all routes; Corrosive (causes severe burns). |
Scientist-to-Scientist Insight: The bromine atom at the alpha-position makes the nitrile carbon highly electrophilic. While this makes it a useful intermediate for cyclization reactions, it also means it rapidly alkylates DNA and proteins. Treat this not just as a toxic chemical, but as a potent lachrymator (tear gas agent). All handling must occur inside a functioning fume hood.[1]
Pre-Disposal Stabilization & Segregation
Before moving the waste to the accumulation area, you must stabilize the matrix.
A. Container Selection
-
Recommended: Amber Glass or High-Density Polyethylene (HDPE).
-
Forbidden: Metal containers (aluminum/steel). The bromide can corrode metal over time, leading to leaks.
-
Cap: Teflon-lined screw cap. Parafilm is insufficient for long-term storage of halogenated organics.
B. The "Acid Check" Protocol
-
Why: Waste streams in synthesis labs are often acidic. If you add this nitrile to an acidic halogenated waste jug, you risk generating HCN.
-
Procedure: Check the pH of the destination waste container before addition. If pH < 4, do not add the nitrile. Start a fresh, neutral waste stream specifically for this compound.
The Disposal Workflow
The following decision tree outlines the logical flow for disposing of 2-Bromo-3-phenylbutanenitrile, ensuring compliance and safety.
Figure 1: Decision logic for the disposal of 2-Bromo-3-phenylbutanenitrile. Note the critical pH check for liquid mixtures.
Spill Management & Neutralization
Critical Warning: Unlike standard cyanide spills, do not immediately treat a concentrated spill of this compound with bleach (sodium hypochlorite). The reaction can be exothermic and may produce toxic chlorinated byproducts or cyanogen chloride before destruction is complete.
Step-by-Step Spill Protocol:
-
Evacuate & Ventilate: If the spill is outside a hood (>10 mL), evacuate the lab. The lachrymatory effects will be immediate.
-
PPE Upgrade: Wear double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves. Standard latex is permeable to organobromides.
-
Absorb:
-
Use Vermiculite or Dry Sand to absorb the liquid.
-
Do not use paper towels (combustible and increases surface area for volatilization).
-
-
Scoop & Seal: Transfer the absorbed material into a wide-mouth jar. Seal tightly.
-
Residue Decontamination (The "Quench"):
Regulatory Compliance (RCRA)
In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Code: While 2-Bromo-3-phenylbutanenitrile is not explicitly "P-listed" by name (like bromoacetone, P017), it exhibits characteristics of Toxicity and Reactivity .
-
Proper Shipping Name (DOT): Use UN3276, NITRILES, LIQUID, TOXIC, N.O.S. (2-Bromo-3-phenylbutanenitrile) .[7]
-
Lab Pack Status: It can be lab-packed with other neutral halogenated organics.
-
Destruction Method: The ultimate disposal method by the waste vendor will be High-Temperature Incineration with scrubber systems to capture Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).
References
-
PubChem. (n.d.). 2-Bromo-3-phenylbutane | C10H13Br. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
